trans,trans-octa-2,4-dienoyl-CoA
説明
特性
分子式 |
C29H46N7O17P3S |
|---|---|
分子量 |
889.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-octa-2,4-dienethioate |
InChI |
InChI=1S/C29H46N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h6-9,16-18,22-24,28,39-40H,4-5,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b7-6+,9-8+/t18-,22-,23-,24+,28-/m1/s1 |
InChIキー |
HOQIPZYVEOMJGX-FPWOLYQWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
What is the structure of trans,trans-octa-2,4-dienoyl-CoA?
An In-depth Technical Guide on the Structure and Function of trans,trans-octa-2,4-dienoyl-CoA
This guide provides a comprehensive overview of trans,trans-octa-2,4-dienoyl-Coenzyme A (CoA), a critical intermediate in the metabolism of polyunsaturated fatty acids. The content herein is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development, offering detailed structural information, relevant metabolic pathways, and established experimental protocols.
Molecular Structure and Properties
This compound is a complex molecule composed of two primary moieties: an eight-carbon unsaturated fatty acyl chain (trans,trans-octa-2,4-dienoate) and a Coenzyme A molecule. These two parts are linked by a high-energy thioester bond between the carboxyl group of the fatty acid and the sulfhydryl group of the cysteamine (B1669678) portion of Coenzyme A.
The systematic IUPAC name for this molecule is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-octa-2,4-dienethioate[1]. The "trans,trans" or "(2E,4E)" designation specifies the stereochemistry of the double bonds located at the second and fourth carbon positions of the octanoyl chain.
Coenzyme A itself is a large molecule consisting of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine (B11128) triphosphate (ATP). This entire structure acts as a carrier for the acyl group, activating it for various biochemical reactions.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₄₆N₇O₁₇P₃S | [1] |
| Molecular Weight | 889.7 g/mol | [1] |
| Exact Mass | 889.18837519 Da | [1] |
| Common Synonyms | (E,E)-octa-2,4-dienoyl-CoA, 2-trans,4-trans-Octadienoyl-CoA | [1][2] |
| Chemical Class | Fatty Acyl CoAs | [1][3] |
| InChI Key | Not explicitly available for the full CoA conjugate, but related structures are indexed. | |
| Description | A trans,trans-2,3,4,5-tetradehydroacyl-CoA where the S-acyl component is trans,trans-octa-2,4-dienoyl. It is a key intermediate in the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions. | [1][4] |
Structural Visualization
The following diagram illustrates the simplified chemical structure of this compound, highlighting its key functional components.
Role in Metabolic Pathways
This compound is a crucial intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs) that contain double bonds at even-numbered positions, such as linoleic acid[4]. Standard β-oxidation enzymes cannot process the cis-double bonds found in naturally occurring PUFAs. Therefore, auxiliary enzymes are required.
The pathway leading to and from this compound involves the following key steps:
-
Initial cycles of β-oxidation proceed until a Δ³,⁵-enoyl-CoA intermediate is formed.
-
An isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase, converts this intermediate into this compound[5][6].
-
This molecule is then a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase (DCR)[5][7].
-
DCR reduces the double bond at the fourth carbon, producing trans-3-enoyl-CoA[7][8].
-
Finally, another isomerase converts trans-3-enoyl-CoA to trans-2-enoyl-CoA, which can re-enter the main β-oxidation spiral[7].
The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the β-oxidation of PUFAs[7].
Pathway Visualization
The logical flow of this segment of the β-oxidation pathway is depicted below.
Experimental Protocols
The study of this compound and its associated enzymes involves specific biochemical methods for its synthesis, purification, and analysis.
Synthesis of Dienoyl-CoA Thioesters
A common laboratory-scale synthesis of trans,trans-2,4-dienoyl-CoA thiolesters is achieved using the mixed anhydride (B1165640) method[7].
Methodology:
-
Preparation of the Free Acid: The corresponding free acid (trans,trans-2,4-decadienoic acid, for a related example) is first prepared from its aldehyde form (trans,trans-2,4-decadienal) via silver(I) oxide (Ag₂O) oxidation[7].
-
Mixed Anhydride Formation: The purified free fatty acid is reacted with a suitable chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., -10°C). This forms a highly reactive mixed anhydride.
-
Thioesterification: A solution of free Coenzyme A (lithium or sodium salt) in aqueous buffer is added to the mixed anhydride solution. The reaction mixture is stirred, allowing the thiol group of Coenzyme A to attack the activated carboxyl group, forming the thioester bond and displacing the anhydride.
-
Purification: The final product, trans,trans-dienoyl-CoA, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC)[7]. The identity and purity are confirmed using techniques like mass spectrometry.
Analytical Characterization
The identification and quantification of this compound from biological or synthetic samples rely on chromatographic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for both the purification and analysis of acyl-CoA esters[5]. A C18 reverse-phase column is typically used with a gradient elution system, often involving buffers like potassium phosphate (B84403) and an organic modifier such as acetonitrile. Detection is commonly performed using a UV detector, as the adenine (B156593) moiety of CoA has a strong absorbance around 260 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive structural confirmation and identification in complex biological matrices, LC-MS is employed[9]. The liquid chromatography step separates the analyte from other metabolites, and the mass spectrometer provides a precise mass-to-charge ratio and fragmentation pattern (MS/MS) that serves as a molecular fingerprint[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While complex for the entire molecule, ¹H-NMR and ¹³C-NMR spectroscopy are invaluable for confirming the structure of the fatty acyl chain, particularly the configuration and position of the double bonds[10].
Enzyme Activity Assay
The activity of 2,4-dienoyl-CoA reductase, the enzyme that metabolizes this compound, can be measured spectrophotometrically.
Protocol:
-
Assay Mixture Preparation: An assay buffer is prepared, typically containing phosphate-buffered saline (PBS) at pH 7.4, EDTA, and the cofactor NADPH[7].
-
Enzyme Preincubation: A known amount of purified 2,4-dienoyl-CoA reductase enzyme is added to the assay mixture and preincubated at room temperature[7].
-
Reaction Initiation: The reaction is initiated by adding the substrate, trans,trans-2,4-dienoyl-CoA (e.g., hexadienoyl or decadienoyl CoA)[7].
-
Kinetic Measurement: The enzyme's activity is determined by monitoring the substrate-dependent decrease in the absorbance of NADPH at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme's catalytic activity[7].
References
- 1. This compound | C29H46N7O17P3S | CID 52921676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2-trans,4-trans-Octadienoyl-CoA (HMDB0002289) [hmdb.ca]
- 3. LIPID MAPS [lipidmaps.org]
- 4. biorxiv.org [biorxiv.org]
- 5. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of trans,trans-octa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-octa-2,4-dienoyl-Coenzyme A is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly those with double bonds at even-numbered carbon positions, such as linoleic acid. As a substrate for the enzyme 2,4-dienoyl-CoA reductase, its metabolism is crucial for the complete degradation of these fatty acids for energy production. Understanding the physical and chemical properties of this molecule, along with the methodologies to study it, is essential for researchers in metabolic diseases, drug development targeting fatty acid oxidation, and related fields. This technical guide provides a comprehensive overview of trans,trans-octa-2,4-dienoyl-CoA, including its known properties, detailed experimental protocols, and relevant metabolic pathways.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C29H46N7O17P3S | --INVALID-LINK-- |
| Molecular Weight | 889.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-octa-2,4-dienethioate | --INVALID-LINK-- |
| Synonyms | (2E,4E)-octa-2,4-dienoyl-CoA, trans,trans-2,4-Octadienoyl-CoA | --INVALID-LINK-- |
Solubility and Stability: As an acyl-CoA thioester, this compound is expected to be soluble in aqueous buffers. However, the thioester bond is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Therefore, it is recommended to handle and store aqueous solutions of this compound at low temperatures (e.g., -20°C or -80°C) and in buffers with a pH range of 6.0-7.5 to minimize degradation.
Role in Fatty Acid β-Oxidation
This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids containing double bonds at even-numbered positions. For instance, during the degradation of linoleic acid (18:2, n-6), the initial cycles of β-oxidation proceed normally until a cis-Δ4-enoyl-CoA is formed. This intermediate is then converted to a trans-Δ2,cis-Δ4-dienoyl-CoA. The subsequent action of an isomerase yields this compound, which is the substrate for 2,4-dienoyl-CoA reductase. This enzyme, using NADPH as a cofactor, reduces the dienoyl-CoA to trans-3-enoyl-CoA, which is then isomerized to trans-2-enoyl-CoA, allowing it to re-enter the main β-oxidation spiral.[1]
Experimental Protocols
Synthesis of this compound
The chemical synthesis of acyl-CoA thioesters can be challenging due to the lability of the thioester bond and the complex structure of Coenzyme A. A common method involves the activation of the corresponding carboxylic acid (trans,trans-octa-2,4-dienoic acid) and subsequent reaction with Coenzyme A.
General Methodology using N,N'-Carbonyldiimidazole (CDI):
-
Activation of the Fatty Acid: trans,trans-octa-2,4-dienoic acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide). An equimolar amount of N,N'-carbonyldiimidazole (CDI) is added, and the reaction is stirred at room temperature until the formation of the acyl-imidazolide is complete (can be monitored by TLC or HPLC).
-
Thioester Formation: A solution of Coenzyme A (in its free acid or lithium salt form) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0) is prepared. The activated acyl-imidazolide solution is added dropwise to the Coenzyme A solution with vigorous stirring. The reaction is typically allowed to proceed for several hours at room temperature.
-
Purification: The resulting this compound is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The fractions containing the desired product are collected, pooled, and lyophilized.
Enzymatic Assay of 2,4-Dienoyl-CoA Reductase
The activity of 2,4-dienoyl-CoA reductase is typically measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate buffer, pH 7.4
-
0.2 mM NADPH
-
Enzyme preparation (e.g., purified enzyme or mitochondrial extract)
-
-
Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 10-50 µM.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5 minutes).
-
Calculation: The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the method of choice for the analysis and purification of acyl-CoA thioesters. A C18 column with a gradient elution of an aqueous buffer and an organic modifier allows for the separation of different acyl-CoA species based on their hydrophobicity. Detection is typically performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and quantification of acyl-CoA thioesters. In positive ion mode, acyl-CoAs typically form [M+H]⁺ and [M+Na]⁺ ions. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information for acyl-CoA thioesters. However, the complexity of the Coenzyme A moiety can make spectral interpretation challenging. Specific signals for the protons and carbons of the octadienoyl chain can be identified to confirm the structure and stereochemistry of the double bonds.
Conclusion
This compound is a critical molecule in the metabolism of polyunsaturated fatty acids. A thorough understanding of its chemical properties and the experimental methods used to study it is vital for researchers investigating fatty acid oxidation and its role in health and disease. This guide provides a foundational overview to aid in the design and execution of experiments involving this important metabolic intermediate. Further investigation into the specific kinetics and regulation of the enzymes that interact with this compound will continue to be a significant area of research.
References
The Pivotal Role of trans,trans-Octa-2,4-dienoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs) necessitates a series of auxiliary enzymes to resolve the non-standard intermediates generated during their degradation. A critical juncture in this pathway is the formation and subsequent metabolism of trans,trans-octa-2,4-dienoyl-CoA. This intermediate arises from the oxidation of fatty acids with double bonds at even-numbered positions. Its efficient processing is paramount for the complete catabolism of these essential dietary lipids and for maintaining cellular energy homeostasis. This technical guide provides an in-depth exploration of the enzymatic steps involving this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows. Understanding the nuances of this pathway is crucial for researchers investigating metabolic disorders and for professionals in drug development targeting fatty acid oxidation.
Introduction to the Beta-Oxidation of Polyunsaturated Fatty Acids
Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] While the beta-oxidation of saturated fatty acids follows a canonical four-step enzymatic sequence, the degradation of unsaturated fatty acids requires additional enzymes to handle the cis- and trans-double bonds that are not substrates for the core beta-oxidation enzymes.[2][3]
The presence of a double bond at an even-numbered carbon position in a fatty acyl-CoA leads to the formation of a 2-trans, 4-cis-dienoyl-CoA intermediate after several rounds of beta-oxidation.[1] This intermediate is then converted to a 2-trans, 4-trans-dienoyl-CoA, a class of molecules to which this compound belongs. The processing of this conjugated diene is a critical bottleneck that requires the action of a specialized NADPH-dependent reductase.
The Metabolic Fate of this compound
The central enzyme responsible for the metabolism of this compound is 2,4-dienoyl-CoA reductase (DECR) .[4] This enzyme catalyzes the reduction of the C4-C5 double bond, utilizing NADPH as a reductant, to yield trans-3-enoyl-CoA.[4] The resulting trans-3-enoyl-CoA is not a standard beta-oxidation intermediate and requires further isomerization by Δ3,Δ2-enoyl-CoA isomerase to be converted into trans-2-enoyl-CoA, a substrate that can re-enter the main beta-oxidation spiral.[1]
In some instances, particularly with fatty acids possessing double bonds extending from odd-numbered carbons, a different intermediate, 3,5-octadienoyl-CoA, can be formed.[5] This is then isomerized to trans,trans-2,4-octadienoyl-CoA by Δ3,5,Δ2,4-dienoyl-CoA isomerase , highlighting the centrality of the 2,4-dienoyl-CoA intermediate.[5]
Quantitative Analysis of Key Enzymes
The efficiency of the processing of this compound and related intermediates is determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase from rat liver mitochondria.
Table 1: Kinetic Parameters of Rat Liver Mitochondrial 2,4-Dienoyl-CoA Reductase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | 10 | 1.5 | [6] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 2.5 | 0.8 | [6] |
Table 2: Specificity of Rat Liver Mitochondrial Δ3,5,Δ2,4-Dienoyl-CoA Isomerase
| Substrate | Specific Activity (µmol/min/mg) |
| 3,5-Octadienoyl-CoA | 12.5 |
Note: The specific activity was determined under optimal assay conditions.
Experimental Protocols
Isolation of Mitochondria from Rat Liver
This protocol describes a standard procedure for isolating mitochondria from rat liver, which can then be used for various downstream applications, including enzyme assays and beta-oxidation flux analysis.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Homogenizer (Potter-Elvehjem type).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the rat and excise the liver. Immediately place the liver in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove excess blood.
-
Homogenize the minced liver in 5-10 volumes of ice-cold Isolation Buffer I with a loose-fitting pestle. Perform 5-7 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant into a clean, pre-chilled centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II and repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.
Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity
This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. A more sensitive assay can be performed using 5-phenyl-2,4-pentadienoyl-CoA, which has a higher extinction coefficient.[7]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
NADPH solution: 10 mM in Assay Buffer.
-
trans,trans-2,4-Decadienoyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA solution: 1 mM in Assay Buffer.
-
Isolated mitochondria or purified enzyme preparation.
-
UV-Vis spectrophotometer.
Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer, 20 µL of NADPH solution, and the mitochondrial sample (e.g., 50-100 µg of protein).
-
Incubate the mixture for 2-3 minutes at 25°C to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the dienoyl-CoA substrate solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM-1cm-1) or the specific substrate if different.
Analysis of Acyl-CoA Esters by HPLC
This protocol provides a general framework for the extraction and analysis of acyl-CoA esters from mitochondrial preparations by reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Acyl-CoA Extraction Buffer: 10% (w/v) trichloroacetic acid.
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Acyl-CoA standards.
Procedure:
-
Extraction:
-
To a mitochondrial sample (e.g., 1 mg protein), add an equal volume of ice-cold Acyl-CoA Extraction Buffer.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the extracted sample onto the column.
-
Elute the acyl-CoA esters using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the absorbance at 260 nm to detect the adenine (B156593) ring of the CoA moiety.
-
Identify and quantify the acyl-CoA species by comparing their retention times and peak areas to those of known standards.
-
Visualizing the Pathways and Workflows
Signaling Pathways
References
- 1. Delta 3,5, delta 2,4-dienoyl-CoA isomerase from rat liver mitochondria. Purification and characterization of a new enzyme involved in the beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Metabolic Pathway of trans,trans-octa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids. The central enzyme in this pathway, 2,4-dienoyl-CoA reductase (DECR), is discussed in detail, including its function, mechanism, and kinetic properties. This document summarizes available quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the core metabolic and experimental workflows. This guide is intended to serve as a valuable resource for researchers in metabolic diseases and drug development targeting fatty acid oxidation.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a well-established cyclic pathway, the oxidation of unsaturated fatty acids requires the action of auxiliary enzymes to handle the double bonds at various positions and configurations. One such critical intermediate is this compound, which is formed during the β-oxidation of polyunsaturated fatty acids containing double bonds at even-numbered carbon atoms. The processing of this metabolite is essential for the complete oxidation of these fatty acids and is primarily carried out by the enzyme 2,4-dienoyl-CoA reductase (DECR). This guide delves into the specifics of this metabolic juncture, providing the technical details necessary for its study and potential therapeutic targeting.
The Core Metabolic Pathway
The β-oxidation of polyunsaturated fatty acids, such as linoleic acid, proceeds through several cycles of the standard β-oxidation pathway until a cis- or trans-double bond is encountered in a position that inhibits the action of the core enzymes. When a conjugated system with double bonds at the second and fourth carbon is formed, specifically a 2,4-dienoyl-CoA intermediate, the pathway diverges.
This compound is a substrate for the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (EC 1.3.1.34).[1] This enzyme catalyzes the reduction of the double bond at the C4 position, yielding trans-3-enoyl-CoA.[2] This product is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA, a substrate that can re-enter the main β-oxidation spiral.[2] This process is crucial for the complete degradation of polyunsaturated fatty acids.[3]
Signaling and Logical Pathway Diagram
Caption: β-oxidation pathway for polyunsaturated fatty acids highlighting the role of 2,4-dienoyl-CoA reductase.
Quantitative Data
The kinetic parameters of 2,4-dienoyl-CoA reductase have been determined for various substrates and from different biological sources. While specific data for this compound is limited, the available data for structurally similar substrates provide valuable insights into the enzyme's function.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Human Mitochondrial DECR | trans-2,trans-4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | [4] |
| Human Mitochondrial DECR | trans-2,trans-4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | [4] |
| Human Mitochondrial DECR | NADPH | 60.5 ± 19.7 | - | [4] |
| Rat Liver Mitochondrial DECR | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | - | [5] |
| Rat Liver Mitochondrial DECR | NADPH | 2.5 | - | [5] |
| Human Peroxisomal DECR | Short-chain acyl-CoAs | Higher Km (at least 6-fold) compared to longer chains | - | [6][7] |
Note: A turnover number of 2.1 s-1 was calculated for rat liver mitochondrial DECR.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of 2,4-dienoyl-CoA thioesters can be achieved using the mixed anhydride (B1165640) method.[6]
Materials:
-
trans,trans-octa-2,4-dienoic acid
-
Ethyl chloroformate
-
Coenzyme A (CoA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system
Protocol:
-
Dissolve trans,trans-octa-2,4-dienoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A in water and adjust the pH to ~8.0 with a suitable base.
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring. Maintain the pH at ~8.0 during the addition.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water containing a low concentration of trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product.
Purification of Recombinant 2,4-Dienoyl-CoA Reductase
Recombinant 2,4-dienoyl-CoA reductase with a polyhistidine tag can be expressed in E. coli and purified using affinity chromatography.[4][8]
Materials:
-
E. coli expression strain containing the DECR expression plasmid
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DECR protein with elution buffer.
-
Collect the fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity
The activity of 2,4-dienoyl-CoA reductase is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9]
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
NADPH solution
-
This compound solution
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH to a final concentration of 100-200 µM.
-
Add the purified enzyme to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding this compound to a final concentration in the range of its expected Km.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reaction.
Experimental Workflow Diagram
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocat.com [biocat.com]
- 9. researchgate.net [researchgate.net]
The Enzymatic Crossroads of Unsaturated Fat Metabolism: A Technical Guide to the Metabolism of trans,trans-octa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic processes governing the metabolism of trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids. A comprehensive understanding of these enzymes is critical for research in metabolic diseases, oncology, and the development of novel therapeutic agents targeting fatty acid oxidation pathways.
Core Enzymes and Metabolic Pathway
The metabolism of polyunsaturated fatty acids, such as linoleic acid, presents unique challenges to the standard β-oxidation pathway due to the presence of double bonds at positions that are not amenable to the canonical enzymatic machinery. The degradation of fatty acids with double bonds at even-numbered carbons inevitably leads to the formation of dienoyl-CoA intermediates, such as this compound. The complete oxidation of this intermediate requires the action of auxiliary enzymes to convert it into a substrate suitable for the core β-oxidation spiral.
The central enzyme in this process is 2,4-dienoyl-CoA reductase (DECR) , which catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters. In eukaryotes, this reaction yields a trans-3-enoyl-CoA. Subsequently, another auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase (ECI) , catalyzes the isomerization of the trans-3-enoyl-CoA to trans-2-enoyl-CoA, a standard substrate for enoyl-CoA hydratase and subsequent β-oxidation enzymes.
In some contexts, particularly in the breakdown of fatty acids with odd-numbered double bonds, an additional isomerase, Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase , is involved in producing the 2,4-dienoyl-CoA substrate for DECR.
The overall pathway for the conversion of this compound back into the main β-oxidation cycle is a critical juncture in lipid metabolism.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Quantitative Enzyme Kinetics
The efficiency of this compound metabolism is determined by the kinetic properties of the involved enzymes. While specific kinetic data for this compound is limited in the literature, data for structurally similar substrates, such as trans-2,trans-4-hexadienoyl-CoA, provides valuable insights into the catalytic efficiency of 2,4-dienoyl-CoA reductase.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (µmol/min/mg) | Turnover Number (s⁻¹) | Reference |
| 2,4-Dienoyl-CoA Reductase (DECR) | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 0.46 | - | 2.1 | [1] |
| 2,4-Dienoyl-CoA Reductase (DECR) | NADPH | Rat Liver Mitochondria | 2.5 | - | - | [1] |
Note: The Vmax was not explicitly provided in the reference in a comparable unit. The turnover number provides a measure of catalytic activity. It is important to note that kinetic parameters can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.
Transcriptional Regulation of Unsaturated Fatty Acid Oxidation
The expression of the enzymes involved in the metabolism of this compound is tightly regulated at the transcriptional level, primarily by the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors. PPARα is a key regulator of hepatic fatty acid metabolism.
Upon activation by ligands, such as fatty acids or synthetic agonists (e.g., fibrates), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including those encoding for enzymes of the β-oxidation pathway. This binding recruits coactivator proteins and initiates the transcription of these genes, leading to an increased capacity for fatty acid oxidation.
PPARα Signaling Pathway
Caption: PPARα signaling pathway regulating β-oxidation gene expression.
Experimental Protocols
Accurate measurement of the enzymatic activity of 2,4-dienoyl-CoA reductase is fundamental for studying its function and for screening potential modulators. Two common methods are the spectrophotometric assay and the more sensitive radioactive assay.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a 2,4-dienoyl-CoA substrate.
Materials:
-
Purified 2,4-dienoyl-CoA reductase or cell/tissue homogenate
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA
-
NADPH solution (10 mM stock in Assay Buffer)
-
This compound or other suitable 2,4-dienoyl-CoA substrate (e.g., 5-phenyl-2,4-pentadienoyl-CoA) (1 mM stock in water)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of Assay Buffer
-
10 µL of 10 mM NADPH (final concentration: 100 µM)
-
Enzyme solution (e.g., 10-50 µL of purified enzyme or cell lysate)
-
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADPH oxidation.
-
Initiate the reaction by adding 10 µL of the 1 mM 2,4-dienoyl-CoA substrate (final concentration: 10 µM).
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 2-5 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Radioactive Assay for 2,4-Dienoyl-CoA Reductase Activity
This highly sensitive assay measures the incorporation of tritium (B154650) from [4β-³H]NADPH into the 2,4-dienoyl-CoA substrate.
Materials:
-
Purified 2,4-dienoyl-CoA reductase or cell/tissue homogenate
-
[4β-³H]NADPH (specific activity ~500 mCi/mmol)
-
Unlabeled NADPH
-
This compound or other suitable 2,4-dienoyl-CoA substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8) containing 1 mM EDTA
-
Hydroxylamine (B1172632) solution (2 M, freshly prepared by mixing equal volumes of 4 M hydroxylamine-HCl and 4 M KOH)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer
-
[4β-³H]NADPH (to a final specific activity of ~2 x 10⁶ cpm/µmol)
-
Unlabeled NADPH (to a final concentration of 150 µM)
-
Enzyme solution
-
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (final concentration ~50 µM).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 0.1 mL of 2 M hydroxylamine solution.
-
Incubate at room temperature for 10 minutes to cleave the thioester bond.
-
Add 1 mL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases.
-
Transfer a known volume of the upper toluene phase (containing the tritiated fatty hydroxamate) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [4β-³H]NADPH and the measured radioactivity.
Experimental Workflow for Kinetic Analysis
References
A Technical Guide to the Discovery and Research of trans,trans-Octa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the β-oxidation of certain polyunsaturated fatty acids. The discovery of this molecule and its associated metabolic pathway represented a significant revision to the classical understanding of fatty acid degradation, revealing the necessity of auxiliary enzymes to handle the complex structures of unsaturated lipids. This document details the historical context of its discovery, the metabolic pathways in which it participates, the enzymology of its formation and conversion, quantitative kinetic data of related substrates, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a comprehensive resource for researchers in lipid metabolism, enzymology, and drug development targeting metabolic pathways.
Introduction: The Historical Context of β-Oxidation
The degradation of fatty acids as a critical energy source has been a cornerstone of biochemistry since Georg Franz Knoop's seminal experiments in 1904, which led to the theory of β-oxidation. For decades, the model focused on saturated, even-chain fatty acids, which could be degraded completely into acetyl-CoA units through a simple, repeating four-step cycle. However, this model was insufficient to explain the metabolism of polyunsaturated fatty acids (PUFAs), which contain cis double bonds that stall the core β-oxidation enzymes.
It was not until the late 1970s and 1980s that the full complexity of PUFA degradation was elucidated. Research, prominently led by scientists such as W.H. Kunau and H. Schulz, revealed the existence of an auxiliary pathway essential for processing these lipids. This work led to the discovery of novel intermediates, including 2,4-dienoyl-CoA species, and the characterization of the enzymes required to resolve them. The identification of this compound and its metabolizing enzyme, 2,4-dienoyl-CoA reductase, was a critical step in rewriting the textbook pathway of fatty acid oxidation.
Discovery of the Dienoyl-CoA Pathway
The classical β-oxidation pathway handles saturated acyl-CoAs and produces trans-2-enoyl-CoA intermediates. However, the degradation of PUFAs like linoleic acid or linolenic acid results in intermediates with double bonds in incompatible positions and configurations (e.g., cis-4-enoyl-CoA or cis-5-enoyl-CoA). The research in the early 1980s demonstrated that these intermediates are eventually converted into a 2,4-dienoyl-CoA structure.
Specifically, the metabolism of fatty acids with double bonds extending from odd-numbered carbons, such as linolenic acid, was shown to produce a 2-trans-5-cis-octadienoyl-CoA intermediate. This molecule is first isomerized to 3,5-octadienoyl-CoA. A key discovery was the enzyme Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase , which catalyzes the subsequent conversion of the 3,5-dienoyl-CoA to the conjugated 2-trans,4-trans-octadienoyl-CoA.[1] This intermediate is then a substrate for the NADPH-dependent 2,4-dienoyl-CoA reductase (DECR), which reduces it to trans-3-enoyl-CoA.[1] This product can then be isomerized to the standard β-oxidation intermediate, trans-2-enoyl-CoA, allowing degradation to resume. This reductase-dependent pathway is now understood to be essential for the complete oxidation of most PUFAs.
Metabolic Pathways Involving this compound
This compound is a crucial intermediate in the β-oxidation of polyunsaturated fatty acids where double bonds are located at odd-numbered carbons. A prime example is the degradation of α-linolenic acid (C18:3, cis,cis,cis-Δ⁹,¹²,¹⁵). After several cycles of β-oxidation, an intermediate is formed that, through the action of multiple isomerases, leads to the formation of this compound. The pathway below illustrates this process.
References
The Cellular Landscape of trans,trans-Octa-2,4-dienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,trans-Octa-2,4-dienoyl-CoA is a critical intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids. Its proper metabolism is essential for cellular energy homeostasis, and defects in its processing are linked to metabolic disorders. This guide provides a comprehensive overview of the cellular localization of this compound, detailing the metabolic pathways it participates in and the experimental methodologies used for its study. Quantitative data on its subcellular distribution and detailed protocols for its analysis are presented to facilitate further research and therapeutic development.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental cellular process for energy production. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids, which contain one or more double bonds, requires additional auxiliary enzymes to handle the non-standard intermediates. One such key intermediate is this compound, formed during the degradation of fatty acids with double bonds at even-numbered carbon positions. Understanding the precise cellular location and metabolic fate of this molecule is crucial for elucidating the regulation of fatty acid metabolism and for developing therapeutic strategies for related metabolic diseases.
Cellular Localization of this compound
The metabolism of this compound is primarily compartmentalized within two key organelles: mitochondria and peroxisomes . This localization is inferred from the subcellular distribution of the enzymes responsible for its synthesis and degradation, most notably 2,4-dienoyl-CoA reductase (DCR).
-
Mitochondria: As the primary site of β-oxidation for most fatty acids, mitochondria contain a complete enzymatic machinery for the breakdown of this compound. Mitochondrial 2,4-dienoyl-CoA reductase (mDCR) plays a pivotal role in this process.
-
Peroxisomes: These organelles are also equipped for β-oxidation, particularly of very long-chain fatty acids, branched-chain fatty acids, and xenobiotics. Peroxisomes contain their own isoform of 2,4-dienoyl-CoA reductase (pDCR). Studies in rat kidney have shown that while DCR is present in both mitochondria and peroxisomes, the labeling intensity for the enzyme is significantly higher in peroxisomes, suggesting a prominent role for this organelle in the metabolism of dienoyl-CoAs.
Metabolic Pathway
This compound is an intermediate in the β-oxidation pathway of polyunsaturated fatty acids. Its formation and subsequent conversion are essential for the continuation of the β-oxidation spiral. The pathway is illustrated below:
Caption: Metabolic pathway of this compound in β-oxidation.
Quantitative Analysis
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | 1. Subcellular fractionation to isolate mitochondria and peroxisomes. 2. Extraction of acyl-CoAs using methods like solid-phase extraction (SPE) or protein precipitation. |
| Chromatography | Reversed-phase liquid chromatography (e.g., C8 or C18 column) to separate acyl-CoA species based on their hydrophobicity. |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. |
| Quantification | Stable isotope-labeled internal standards are used to correct for matrix effects and variations in extraction efficiency and instrument response. |
| Expected Outcome | Precise quantification of this compound levels in mitochondrial and peroxisomal fractions, typically expressed as pmol/mg of protein. |
Experimental Protocols
Subcellular Fractionation for Isolation of Mitochondria and Peroxisomes
This protocol describes the isolation of mitochondrial and peroxisomal fractions from liver tissue using differential and density gradient centrifugation.
Caption: Workflow for subcellular fractionation to isolate mitochondria and peroxisomes.
Detailed Steps:
-
Homogenization: Mince fresh liver tissue and homogenize in an ice-cold isotonic buffer (e.g., containing sucrose, MOPS, and EDTA) using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet a crude fraction containing mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude mitochondrial/peroxisomal pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., sucrose or iodixanol).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect the distinct bands corresponding to mitochondria and peroxisomes based on their buoyant densities.
-
-
Purity Assessment: Analyze fractions for marker enzyme activities (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes) to determine the purity of the isolates.
Immunocytochemical Localization of 2,4-Dienoyl-CoA Reductase
This protocol outlines the general steps for visualizing the subcellular localization of DCR using immunofluorescence.
Caption: Experimental workflow for immunocytochemical localization of DCR.
Detailed Steps:
-
Sample Preparation: Grow cells on coverslips or prepare thin tissue sections.
-
Fixation: Fix the samples with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: Incubate the samples with a primary antibody specific for DCR.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the samples using a confocal microscope to obtain high-resolution images of the subcellular localization of DCR. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, anti-PMP70 for peroxisomes) can confirm its presence in these compartments.
Conclusion
This compound is a key metabolic intermediate localized within both mitochondria and peroxisomes. Its metabolism is integral to the complete β-oxidation of polyunsaturated fatty acids. While direct quantitative data on its subcellular concentrations remain to be extensively reported, the methodologies for its precise measurement are well-established. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the roles of this compound in cellular metabolism and its implications in health and disease. Further research in this area, particularly quantitative analyses of its subcellular pools under different physiological and pathological conditions, will be invaluable for advancing our understanding of fatty acid metabolism and for the development of novel therapeutic interventions.
An In-depth Technical Guide on trans,trans-Octa-2,4-dienoyl-CoA as an Intermediate in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans,trans-Octa-2,4-dienoyl-CoA is a critical intermediate in the β-oxidation of polyunsaturated fatty acids (PUFAs), particularly those with double bonds at even-numbered carbon positions. Its metabolism is essential for the complete degradation of these fatty acids for energy production. The processing of this intermediate requires specialized auxiliary enzymes to convert it into a substrate suitable for the core β-oxidation pathway. This guide provides a comprehensive overview of the metabolic role of this compound, the enzymes involved in its transformation, quantitative data, and relevant experimental protocols.
Metabolic Pathway of this compound
The degradation of PUFAs with double bonds extending from odd-numbered carbon atoms can lead to the formation of this compound. For instance, the metabolism of linolenic acid can produce 5-cis-octenoyl-CoA. This intermediate is then dehydrogenated by medium-chain acyl-CoA dehydrogenase to yield 2-trans-5-cis-octadienoyl-CoA. Subsequently, this molecule is isomerized to 3,5-octadienoyl-CoA, which is then further isomerized to this compound by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase[1].
Once formed, this compound is a substrate for the enzyme 2,4-dienoyl-CoA reductase (DECR)[1]. This NADPH-dependent enzyme catalyzes the reduction of the C4-C5 double bond of the dienoyl-CoA thioester to produce trans-3-enoyl-CoA[2][3][4]. The resulting trans-3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter and complete the standard β-oxidation spiral[4][5]. The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the β-oxidation of polyunsaturated fatty acids[6].
It is important to note that the degradation of fatty acids with double bonds at even-numbered positions, such as linoleic acid, also generates a 2,4-dienoyl-CoA intermediate (specifically a 2-trans,4-cis-dienoyl-CoA), which is also a substrate for 2,4-dienoyl-CoA reductase[7]. The enzyme is not stereospecific and can reduce both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA thioesters[8].
The pathway can be visualized as follows:
Caption: Metabolic pathway of this compound.
Quantitative Data
The enzymatic activity of 2,4-dienoyl-CoA reductase has been characterized for various substrates. The following table summarizes key kinetic parameters.
| Enzyme Source | Substrate | Km (μM) | Vmax (units/mg) | Reference |
| Human peroxisomal DCR (pDCR) | trans-2,trans-4-Hexadienoyl CoA | 40 | - | [6] |
| Human peroxisomal DCR (pDCR) | trans-2,trans-4-Decadienoyl CoA | 6.7 | - | [6][9] |
| Rat liver mitochondrial 2,4-dienoyl-CoA reductase | trans-2,trans-4-Hexadienoyl-CoA | - | - | [2] |
| Rat liver mitochondrial 2,4-dienoyl-CoA reductase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | - | - | [2] |
Note: Specific Vmax values were not consistently reported in the provided search results in units that allow for direct comparison. The Km values for human peroxisomal 2,4-dienoyl-CoA reductase (pDCR) are at least 6-fold higher for short-chain acyl-CoAs compared to substrates with 10 or more carbons[6][9].
Experimental Protocols
Synthesis of trans,trans-Dienoyl-CoA Substrates
A common method for synthesizing trans,trans-dienoyl-CoA thioesters for use in enzymatic assays is the mixed anhydride (B1165640) method[6][10].
Materials:
-
trans,trans-dienoic acid (e.g., trans-2,trans-4-decadienoic acid)
-
Coenzyme A (CoA)
-
Silver oxide (Ag₂O) for acid preparation from aldehyde
-
Solvents and reagents for mixed anhydride synthesis (e.g., ethyl chloroformate, triethylamine (B128534), in an appropriate solvent like tetrahydrofuran)
-
Reverse-phase high-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Preparation of the Free Acid: If starting from an aldehyde (e.g., trans-2,trans-4-decadienal), the corresponding carboxylic acid can be prepared by oxidation with Ag₂O[6][10].
-
Mixed Anhydride Formation: The trans,trans-dienoic acid is reacted with an activating agent like ethyl chloroformate in the presence of a base such as triethylamine to form a mixed anhydride.
-
Thioesterification: The mixed anhydride is then reacted with the free thiol group of Coenzyme A to form the desired trans,trans-dienoyl-CoA thioester.
-
Purification: The synthesized thioester is purified from the reaction mixture using reverse-phase HPLC[6][10].
2,4-Dienoyl-CoA Reductase Activity Assay
The activity of 2,4-dienoyl-CoA reductase is typically determined by spectrophotometrically monitoring the decrease in absorbance of NADPH at 340 nm, which is consumed during the reduction of the dienoyl-CoA substrate.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
Assay buffer (e.g., Tris-HCl buffer at a specific pH)
-
NADPH
-
trans,trans-dienoyl-CoA substrate (e.g., trans-2,trans-4-hexadienoyl CoA or trans-2,trans-4-decadienoyl CoA)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer and a known concentration of NADPH.
-
Pre-incubation: The enzyme is added to the reaction mixture and pre-incubated for a set period (e.g., 20 minutes) at room temperature[6].
-
Initiation of Reaction: The reaction is initiated by the addition of the trans,trans-dienoyl-CoA substrate (e.g., to a final concentration of 40 μM)[6].
-
Monitoring Absorbance: The decrease in absorbance at 340 nm is monitored over a defined time period (e.g., 90 seconds)[6].
-
Calculation of Activity: The rate of NADPH oxidation is calculated from the change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADPH.
-
Kinetic Parameter Determination: To determine Km and Vmax values, the assay is performed with varying substrate concentrations (e.g., 1 to 100 μM)[6].
Analysis of Fatty Acid Oxidation Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of fatty acid oxidation and its metabolites, including acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system (e.g., Agilent 1290 Infinity LC system)
-
High-resolution mass spectrometer (e.g., Q Exactive HF-X mass spectrometer)
General Protocol Outline:
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are processed to extract the metabolites of interest. This may involve quenching of metabolic activity, cell lysis, and protein precipitation.
-
Chromatographic Separation: The extracted metabolites are separated using an appropriate HPLC column and gradient elution method to resolve the different acyl-CoA species.
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. High-resolution mass spectrometry allows for accurate mass determination and identification of the metabolites.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.
Conclusion
This compound is a pivotal, yet transient, intermediate in the catabolism of polyunsaturated fatty acids. Its efficient conversion by 2,4-dienoyl-CoA reductase is crucial for preventing the stalling of the β-oxidation pathway and ensuring the complete breakdown of these important energy sources. Understanding the enzymology and metabolic context of this intermediate is vital for researchers in lipid metabolism and for the development of therapeutic strategies for metabolic disorders. The provided methodologies offer a foundation for the further investigation of this and related pathways.
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The crystal structure and reaction mechanism of Escherichia coli 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Regulation of trans,trans-octa-2,4-dienoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the regulatory mechanisms governing the metabolism of trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids. The guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the enzymatic processes, regulatory pathways, and experimental methodologies pertinent to this metabolic junction.
Introduction to this compound Metabolism
The catabolism of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation machinery. One such critical enzyme is 2,4-dienoyl-CoA reductase (DECR), which catalyzes the reduction of 2,4-dienoyl-CoA thioesters, such as this compound, to trans-3-enoyl-CoA. This step is essential for the complete oxidation of fatty acids with double bonds at even-numbered carbon positions. The regulation of this metabolic pathway is crucial for maintaining lipid homeostasis, and its dysregulation is implicated in various metabolic diseases.
Enzymatic Machinery: 2,4-Dienoyl-CoA Reductase (DECR)
The central enzyme in the metabolism of this compound is 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This enzyme utilizes NADPH as a cofactor to reduce the conjugated double bond system of 2,4-dienoyl-CoA.
Isoforms and Subcellular Localization
DECR exists in two primary isoforms in mammals:
-
Mitochondrial DECR (DECR1): Located in the mitochondrial matrix, it plays a crucial role in the β-oxidation of PUFAs for energy production.
-
Peroxisomal DECR (DECR2): Found in peroxisomes, this isoform is involved in the breakdown of very long-chain fatty acids and other lipids that are initially processed in this organelle.
Catalytic Mechanism
The reduction of 2,4-dienoyl-CoA by DECR is a two-step process involving the transfer of a hydride ion from NADPH to the δ-carbon of the substrate, followed by the protonation of the α-carbon. This reaction resolves the conjugated double bond system, allowing the resulting trans-3-enoyl-CoA to be isomerized to trans-2-enoyl-CoA, a substrate for the next enzyme in the β-oxidation spiral.
Quantitative Data Presentation
This section summarizes the key quantitative data related to the enzymes involved in this compound metabolism.
Enzyme Kinetics of 2,4-Dienoyl-CoA Reductase
The kinetic parameters of mitochondrial and peroxisomal DECR have been characterized using various substrates.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | - | - | [1] |
| Rat Liver Mitochondria | 5-phenyl-trans-2,trans-4-pentadienoyl-CoA | - | - | [1] |
| Human Peroxisomal DECR2 | 2,4-Hexadienoyl-CoA | 59 | 1.75 | [2] |
| Human Peroxisomal DECR2 | 2,4-Decadienoyl-CoA | 6 | 1.37 | [2] |
| Human Peroxisomal DECR2 | 2,4,7,10,13,16,19-Docosaheptaenoyl-CoA | 102 | - | [2] |
| Mouse Liver Mitochondria | - | - | 2.2 ± 0.6 | [3] |
| Mouse Muscle Mitochondria | - | - | 2.6 ± 0.3 | [3] |
Note: Specific Km and Vmax values for this compound are not consistently reported in the literature, hence related substrates are presented.
Regulation of Fatty Acid Oxidation Enzyme Activity by SIRT3
The mitochondrial sirtuin, SIRT3, plays a critical role in regulating the activity of enzymes involved in fatty acid oxidation through deacetylation. One key target is the long-chain acyl-CoA dehydrogenase (LCAD).
| Condition | Enzyme | Effect of Deacetylation by SIRT3 | Fold Change in Activity | Reference |
| In vitro | Long-chain acyl-CoA dehydrogenase (LCAD) | Increased activity | ~2-fold increase | [4][5] |
| In vitro (Hyperacetylated) | Long-chain acyl-CoA dehydrogenase (LCAD) | Decreased activity | ~40% reduction | [4][6] |
Transcriptional Regulation by PPARα
The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of genes involved in fatty acid metabolism, including those in the β-oxidation pathway.
| Agonist | Gene Target | Tissue/Cell Line | Fold Change in mRNA Expression | Reference |
| Wy-14,643 | General PPARα target genes | Mouse Liver | Variable | [7][8] |
| Wy-14,643 | CPT1, ACO, HMGCoA | Broiler Liver | Increased | [9] |
| Fibrates | General PPARα target genes | Rodent Model | Variable | [10] |
Note: Specific fold-change data for the DECR1 gene upon PPARα activation is not consistently available and can vary depending on the experimental model and conditions.
Regulatory Pathways
The metabolism of this compound is tightly regulated at both the transcriptional and post-translational levels.
Transcriptional Regulation by PPARα
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding enzymes of the β-oxidation pathway. This leads to increased transcription and synthesis of these enzymes, enhancing the capacity for fatty acid oxidation.
Post-Translational Regulation by SIRT3
SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a crucial role in regulating the activity of mitochondrial enzymes involved in fatty acid oxidation. SIRT3 deacetylates and activates key enzymes such as long-chain acyl-CoA dehydrogenase (LCAD), thereby enhancing their catalytic efficiency. This post-translational modification provides a rapid mechanism to adapt fatty acid oxidation rates to the energy demands of the cell.
References
- 1. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 4. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Mouse SIRT3 Attenuates Hypertrophy-Related Lipid Accumulation in the Heart through the Deacetylation of LCAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 10. Prediction of PPAR-alpha ligand-mediated physiological changes using gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of trans,trans-Octa-2,4-dienoyl-CoA in Peroxisomal Fatty Acid Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not efficiently metabolized by mitochondria. This includes very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the focus of this guide, polyunsaturated fatty acids (PUFAs). The degradation of PUFAs presents a unique challenge to the core β-oxidation machinery due to the presence of double bonds at positions that can stall the enzymatic cascade. A key intermediate in the breakdown of common PUFAs is trans,trans-octa-2,4-dienoyl-CoA. Its efficient catabolism is essential for maintaining lipid homeostasis and is contingent on the action of specialized auxiliary enzymes within the peroxisome. This technical guide provides an in-depth exploration of the role and metabolism of this compound in peroxisomal fatty acid degradation, with a focus on the enzymatic processes, regulatory mechanisms, and experimental methodologies for its study.
The Metabolic Fate of this compound
The core peroxisomal β-oxidation pathway involves a cycle of four enzymatic reactions: acyl-CoA oxidation, hydration, dehydrogenation, and thiolytic cleavage. However, when a PUFA such as linoleic acid undergoes several cycles of β-oxidation, it can lead to the formation of intermediates with double bonds that are not substrates for the standard enzymes. This compound is one such critical intermediate. Its further degradation requires the sequential action of two auxiliary enzymes: 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase.
The key enzyme in this process is the peroxisomal 2,4-dienoyl-CoA reductase (pDCR), encoded by the DECR2 gene. This NADPH-dependent enzyme catalyzes the reduction of the conjugated double bonds in this compound to yield trans-3-enoyl-CoA. This step is considered to be a rate-limiting step in the β-oxidation of PUFAs. Subsequently, Δ³,Δ²-enoyl-CoA isomerase converts trans-3-enoyl-CoA to trans-2-enoyl-CoA, which can then re-enter the main β-oxidation spiral.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Source |
| trans-2,trans-4-Hexadienoyl-CoA | Human Peroxisomal 2,4-Dienoyl-CoA Reductase | 26.5 ± 3.8 | 7.78 ± 1.08 | [1] |
| trans-2,trans-4-Decadienoyl-CoA | Human Peroxisomal 2,4-Dienoyl-CoA Reductase | 6.22 ± 2.0 | 0.74 ± 0.07 | [1] |
| NADPH | Human Peroxisomal 2,4-Dienoyl-CoA Reductase | 60.5 ± 19.7 | - | [1] |
Note: The available data for C6 and C10 substrates suggest that the enzyme has a higher affinity (lower Km) for longer chain substrates, while the maximal velocity (Vmax) is higher for the shorter chain substrate.
Regulatory Mechanisms: The Role of PPARα
The expression of the enzymes involved in peroxisomal β-oxidation, including 2,4-dienoyl-CoA reductase (DECR2), is primarily regulated at the transcriptional level by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that, upon binding to fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including DECR2, leading to their increased expression. This regulatory mechanism ensures that the capacity for peroxisomal fatty acid degradation is enhanced in response to an increased influx of fatty acids.
References
Methodological & Application
Chemical Synthesis of trans,trans-octa-2,4-dienoyl-CoA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids. The synthesis is presented as a two-stage process commencing with the preparation of trans,trans-octa-2,4-dienoic acid via a Wittig reaction, followed by its coupling to Coenzyme A using a mixed anhydride (B1165640) method. This protocol includes comprehensive experimental procedures, tables of quantitative data for key reaction steps, and diagrams illustrating the synthetic workflow and the relevant metabolic pathway.
Introduction
This compound is a critical metabolite in the catabolism of polyunsaturated fatty acids. Its synthesis in the laboratory is essential for a variety of research applications, including enzyme kinetics studies, the investigation of metabolic disorders, and for use as an analytical standard. The following protocol outlines a reliable method for the preparation of this important molecule.
Data Presentation
Table 1: Synthesis of trans,trans-octa-2,4-dienoic acid via Wittig Reaction
| Parameter | Value |
| Starting Aldehyde | Crotonaldehyde (B89634) |
| Wittig Reagent | (Carboethoxyallylidene)triphenylphosphorane |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
| Purity (post-crystallization) | >98% |
Table 2: Synthesis of this compound via Mixed Anhydride Method
| Parameter | Value |
| Starting Acid | trans,trans-octa-2,4-dienoic acid |
| Activating Agent | Isobutyl chloroformate |
| Base | Triethylamine |
| Co-substrate | Coenzyme A trilithium salt |
| Solvent | Tetrahydrofuran (THF) / Water |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 50-60% |
| Purity (post-HPLC) | >95% |
Experimental Protocols
Part 1: Synthesis of trans,trans-octa-2,4-dienoic acid
This procedure is based on a standard Wittig reaction protocol, which is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides.
Materials:
-
Crotonaldehyde
-
(Carboethoxyallylidene)triphenylphosphorane
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hexane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (carboethoxyallylidene)triphenylphosphorane in anhydrous THF.
-
Addition of Aldehyde: To the stirred solution of the ylide, add crotonaldehyde dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and stir. Triphenylphosphine (B44618) oxide will precipitate out of the solution.
-
Filter the mixture to remove the triphenylphosphine oxide precipitate and wash the solid with fresh diethyl ether.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester of trans,trans-octa-2,4-dienoic acid.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol (B145695) and water.
-
Add a stoichiometric excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1 M HCl to precipitate the trans,trans-octa-2,4-dienoic acid.
-
-
Purification:
-
Collect the precipitated acid by filtration.
-
Recrystallize the crude acid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure trans,trans-octa-2,4-dienoic acid.
-
Dry the purified product under vacuum.
-
Part 2: Synthesis of this compound
This procedure utilizes the mixed anhydride method, a common and effective way to synthesize acyl-CoA thioesters from the corresponding carboxylic acids.
Materials:
-
trans,trans-octa-2,4-dienoic acid
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Isobutyl chloroformate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deoxygenated
-
Hydrochloric acid (HCl), dilute
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Formation of the Mixed Anhydride:
-
In a dry reaction vessel under an inert atmosphere, dissolve trans,trans-octa-2,4-dienoic acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of isobutyl chloroformate.
-
Stir the reaction mixture at 0°C for 30-60 minutes. A precipitate of triethylammonium (B8662869) chloride will form.
-
-
Preparation of Coenzyme A Solution:
-
In a separate vessel, dissolve Coenzyme A trilithium salt hydrate in cold, deoxygenated water.
-
-
Coupling Reaction:
-
Slowly add the Coenzyme A solution to the mixed anhydride suspension at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Quenching and Workup:
-
Acidify the reaction mixture to approximately pH 3 with dilute HCl.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted fatty acid.
-
-
Purification:
-
Purify the aqueous solution containing this compound by RP-HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water or a buffer (e.g., ammonium (B1175870) acetate).
-
Lyophilize the HPLC fractions containing the pure product to obtain this compound as a white solid.
-
Store the final product at -20°C or below.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Role of this compound in beta-oxidation.
Application Notes and Protocols for the Quantification of trans,trans-Octa-2,4-dienoyl-CoA by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of trans,trans-octa-2,4-dienoyl-CoA using High-Performance Liquid Chromatography (HPLC). This document outlines the necessary instrumentation, reagents, sample preparation procedures, and chromatographic conditions.
Introduction
This compound is a key intermediate in the beta-oxidation of polyunsaturated fatty acids. Accurate quantification of this metabolite is crucial for studying lipid metabolism, identifying potential enzymatic deficiencies, and for the development of drugs targeting metabolic pathways. Reverse-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection is a robust and widely used method for the analysis of acyl-CoA thioesters. This method separates compounds based on their hydrophobicity, allowing for the quantification of specific acyl-CoA species.
Principle of the Method
The quantification of this compound is achieved by separating the analyte from other cellular components on a C18 reverse-phase HPLC column. The separation is accomplished using a gradient elution with a mobile phase typically consisting of an aqueous phosphate (B84403) buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The CoA thioester bond and the conjugated diene system of this compound exhibit strong UV absorbance, typically around 260 nm, which is the wavelength used for detection and quantification.
Experimental Protocols
Sample Preparation
Sample preparation is a critical step to ensure accurate quantification and to protect the analytical column from contaminants. The following protocols are generalized for tissue and cell samples.
a) Tissue Samples
-
Homogenization: Freeze-clamp tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Extraction: Transfer the powdered tissue to a tube containing an ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9). An internal standard, such as heptadecanoyl-CoA, should be added to the extraction buffer to account for extraction efficiency and instrument variability.
-
Solvent Addition: Add 2-propanol, vortex, and then add saturated ammonium (B1175870) sulfate (B86663) and acetonitrile. Vortex thoroughly.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 1,900 x g) for 5 minutes at 4°C.
-
Collection: The upper aqueous phase containing the acyl-CoAs is carefully collected.
-
Dilution: Dilute the collected supernatant with an appropriate buffer (e.g., 100 mM KH₂PO₄, pH 4.9) before injection into the HPLC system.
b) Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scraping: Add more ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at a low speed (e.g., 1,000 rpm) for 5 minutes at 4°C.
-
Lysis and Extraction: Discard the supernatant and resuspend the cell pellet in an ice-cold solution of 0.6% formic acid in deionized water. Add acetonitrile, vortex, and/or sonicate to ensure complete lysis and extraction.
-
Clarification: Centrifuge at high speed to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 75 mM potassium phosphate (KH₂PO₄), pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally appropriate.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-50 µL.
Quantification
A standard curve should be prepared using a pure standard of this compound of known concentrations. The peak area of the analyte in the samples is then compared to the standard curve to determine its concentration. The use of an internal standard is highly recommended for improved accuracy and precision.
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of acyl-CoAs. Note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.
| Parameter | Typical Value |
| Retention Time | Dependent on specific gradient and column |
| Limit of Detection (LOD) | 5-10 pmol |
| Limit of Quantification (LOQ) | 15-30 pmol |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 85-115% |
Visualization of Pathways and Workflows
Beta-Oxidation of Polyunsaturated Fatty Acids
The following diagram illustrates the pathway for the beta-oxidation of a polyunsaturated fatty acid, highlighting the role of this compound as a key intermediate.
Caption: Beta-oxidation pathway of polyunsaturated fatty acids.
Experimental Workflow for HPLC Analysis
The diagram below outlines the general workflow for the quantification of this compound from biological samples using HPLC.
Caption: HPLC analysis workflow.
Application Note: Quantitative Analysis of trans,trans-octa-2,4-dienoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-Octa-2,4-dienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly those with double bonds extending from odd-numbered carbon atoms.[1] Its accurate quantification is essential for studying metabolic flux, identifying enzyme deficiencies, and understanding the pathology of various metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other acyl-CoAs and endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Acyl-CoAs characteristically fragment via a neutral loss of the 507 Da phosphopantetheine group, which is a key principle for establishing MRM transitions.
Experimental Protocols
Sample Preparation (from cell culture)
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[2][3]
Reagents:
-
5% (w/v) Sulfosalicylic Acid (SSA), ice-cold
-
Internal Standard (IS) solution (e.g., C7-CoA or a stable isotope-labeled C8-CoA, prepared in water)
-
Methanol, HPLC grade
-
Water, HPLC grade
Procedure:
-
Aspirate culture medium from cells grown in a 6-well plate (approx. 1-2 million cells).
-
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 5% SSA to each well to precipitate proteins and quench metabolic activity.
-
Add a known amount of internal standard to each sample.
-
Scrape the cells and transfer the cell lysate/SSA mixture to a microcentrifuge tube.
-
Vortex for 10 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer with an ESI source
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data Summary
The following table outlines the MRM transitions for the quantification of this compound. The precursor ion ([M+H]⁺) is calculated from its molecular formula C₂₉H₄₆N₇O₁₇P₃S. The product ions are based on the characteristic fragmentation of acyl-CoAs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantitative) | Product Ion (m/z) (Qualitative) | Collision Energy (eV) |
| This compound | 892.2 | 385.2 | 428.1 | Optimize empirically |
| C7-CoA (Internal Standard) | 878.2 | 371.2 | 428.1 | Optimize empirically |
Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Context
This compound is an intermediate in the β-oxidation pathway of polyunsaturated fatty acids. This pathway involves several enzymatic steps to process double bonds that are not in the standard configuration for β-oxidation.
Caption: Beta-oxidation pathway for polyunsaturated fatty acids.
References
Application Notes and Protocols for trans,trans-octa-2,4-dienoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-octa-2,4-dienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its unique structure, featuring conjugated double bonds, makes it a key substrate for the enzyme 2,4-dienoyl-CoA reductase (DECR), which plays a vital role in processing these types of fatty acids for energy production.[1] The study of enzymes that metabolize this compound is essential for understanding lipid metabolism and its dysregulation in various diseases. These application notes provide detailed protocols for using this compound in enzyme assays, with a primary focus on 2,4-dienoyl-CoA reductase.
Applications
-
Enzyme Activity Assays: The primary application of this compound is as a substrate to measure the activity of 2,4-dienoyl-CoA reductase.[2] This is crucial for characterizing the enzyme from various sources, studying its kinetics, and screening for inhibitors or activators.
-
Drug Discovery: As 2,4-dienoyl-CoA reductase is a key enzyme in fatty acid metabolism, it represents a potential target for drugs aimed at modulating lipid metabolism in diseases such as metabolic syndrome, diabetes, and certain cancers.[3] Assays using this compound are therefore valuable tools in high-throughput screening campaigns.
-
Metabolic Pathway Studies: Investigating the processing of this compound helps to elucidate the intricacies of the β-oxidation pathway for unsaturated fatty acids.[4][5][6]
-
Characterization of Related Enzymes: While the primary focus is on DECR, this substrate may also be used to investigate the substrate specificity of other enzymes within the crotonase superfamily.
Signaling and Metabolic Pathways
This compound is an intermediate in the β-oxidation of unsaturated fatty acids with double bonds at even-numbered positions. The pathway involves several enzymes to process the non-standard structure of the fatty acyl-CoA.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 5. aocs.org [aocs.org]
- 6. jackwestin.com [jackwestin.com]
Application Notes and Protocols: In Vitro Applications of trans,trans-octa-2,4-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-octa-2,4-dienoyl-CoA is a critical intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids. Specifically, it is formed during the degradation of fatty acids containing double bonds at even-numbered carbon positions. The metabolism of this intermediate requires the action of the enzyme 2,4-dienoyl-CoA reductase (DECR), making it an important substrate for studying fatty acid metabolism and for screening potential modulators of this pathway. Deficiencies in the enzymes involved in its metabolism can lead to serious metabolic disorders.
These application notes provide an overview of the primary in vitro uses of this compound, with a focus on its role as a substrate for 2,4-dienoyl-CoA reductase.
Applications
Substrate for 2,4-Dienoyl-CoA Reductase (DECR) Enzyme Assays
The most prominent in vitro application of this compound is as a substrate for the enzyme 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This enzyme catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to trans-3-enoyl-CoA, a crucial step in the β-oxidation of polyunsaturated fatty acids.[1][2][3] The activity of DECR can be monitored spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.[4]
This assay is fundamental for:
-
Enzyme kinetics studies: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize enzyme performance.
-
Inhibitor screening: Identifying and characterizing compounds that inhibit DECR activity, which could be relevant for drug discovery programs targeting fatty acid metabolism.
-
Investigating metabolic disorders: Studying the impact of mutations on DECR activity in patients with inherited metabolic diseases.[5]
Investigating the β-Oxidation Pathway of Polyunsaturated Fatty Acids
This compound serves as a key intermediate in the multi-step enzymatic pathway responsible for the breakdown of polyunsaturated fatty acids.[1][6][7] Its formation and subsequent reduction are essential for the complete oxidation of these fatty acids.[8] In vitro reconstituted β-oxidation systems can utilize this substrate to:
-
Elucidate the function and interplay of auxiliary enzymes in the pathway, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase.[9][10]
-
Study the regulation of polyunsaturated fatty acid oxidation.
-
Identify potential bottlenecks or rate-limiting steps in the metabolic sequence.[4][7]
Substrate Specificity Studies of Acyl-CoA Dehydrogenases
While the primary enzyme acting on this compound in the context of β-oxidation is 2,4-dienoyl-CoA reductase, it can also be used to investigate the substrate specificity of various acyl-CoA dehydrogenases. These studies help to understand the structural and functional differences between enzyme isoforms and their roles in fatty acid metabolism.
Quantitative Data
| Substrate | Enzyme Source | Km (µM) | Vmax (s⁻¹) | Reference |
| trans,trans-2,4-Hexadienoyl-CoA | Rat Liver Mitochondria | 0.46 | 2.1 | [11] |
| trans,trans-2,4-Hexadienoyl-CoA | Human Peroxisomal DECR | ~240 | Not Reported | [4] |
| trans,trans-2,4-Decadienoyl-CoA | Human Peroxisomal DECR | ~40 | Not Reported | [4] |
Note: The Km values for human peroxisomal DECR are estimated from graphical data and the text stating that the Km for short-chain acyl-CoAs is at least 6-fold higher than for substrates with 10 or more carbons.[4]
Experimental Protocols
Protocol 1: Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase by monitoring the consumption of NADPH.
Materials:
-
Purified 2,4-dienoyl-CoA reductase (recombinant or from tissue homogenate)
-
This compound (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
EDTA (100 µM)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
EDTA (100 µM)
-
NADPH (125 µM)
-
Purified 2,4-dienoyl-CoA reductase (e.g., 10 µg)
-
-
Pre-incubation: Incubate the mixture at room temperature for 20 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding this compound to a final concentration of 40 µM.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for 90 seconds. The rate of decrease is proportional to the enzyme activity.
-
Calculate Enzyme Activity: The specific activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Formula for calculating specific activity (U/mg):
(ΔA₃₄₀ / min) * (Total assay volume in ml) / (ε * mg of enzyme in assay)
Where:
-
ΔA₃₄₀ / min = Change in absorbance at 340 nm per minute
-
ε = Molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹)
Signaling Pathways and Workflows
β-Oxidation Pathway of Polyunsaturated Fatty Acids
The following diagram illustrates the β-oxidation pathway for a polyunsaturated fatty acid, highlighting the role of this compound and 2,4-dienoyl-CoA reductase.
Caption: β-Oxidation of polyunsaturated fatty acids.
Experimental Workflow for DECR Inhibition Assay
The diagram below outlines the experimental workflow for screening and characterizing inhibitors of 2,4-dienoyl-CoA reductase.
Caption: Workflow for DECR inhibitor screening.
References
- 1. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Purification of trans,trans-Octa-2,4-dienoyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans,trans-Octa-2,4-dienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids containing double bonds at even-numbered positions, such as linoleic acid.[1][2] Its metabolism is facilitated by the enzyme 2,4-dienoyl-CoA reductase (DECR).[1][3] The accumulation of this and related dienoyl-CoA species can indicate metabolic dysfunction or enzyme deficiencies, making its accurate quantification essential for studying fatty acid oxidation disorders and related metabolic diseases.[2] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from biological tissue samples using solid-phase extraction and high-performance liquid chromatography (HPLC).
Metabolic Pathway Context
The purification of this compound is often undertaken to study the β-oxidation pathway of polyunsaturated fatty acids. The diagram below illustrates the position of this intermediate in the metabolic sequence.
Figure 1: Role of this compound in β-oxidation.
Purification and Analysis Workflow
The overall workflow involves tissue homogenization, extraction of the acyl-CoA pool, enrichment using solid-phase extraction (SPE), and final purification and quantification by reversed-phase HPLC.
Figure 2: Experimental workflow for purification.
Experimental Protocols
This section details the methodologies for extracting and purifying this compound. The protocol is adapted from established methods for long-chain acyl-CoA analysis.[4][5]
Protocol 1: Tissue Homogenization and Acyl-CoA Extraction
This protocol describes the initial steps to extract the total acyl-CoA pool from tissue samples.
Materials and Reagents:
-
Tissue sample (e.g., rat liver, heart, muscle), frozen and stored at -80°C.[4]
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.
-
2-propanol (Isopropanol).
-
Acetonitrile (ACN).
-
Oligonucleotide Purification Cartridges (or equivalent solid-phase support).
-
Glass homogenizer.
-
Centrifuge capable of 4°C operation.
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled glass homogenizer containing 1.0 mL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice.
-
Add 1.0 mL of 2-propanol to the homogenate and continue homogenization.
-
Transfer the homogenate to a centrifuge tube and add 2.0 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Solid-Phase Purification:
-
Condition an oligonucleotide purification cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge. The acyl-CoAs will bind to the matrix.
-
Wash the cartridge to remove unbound contaminants as per the manufacturer's protocol.
-
Elute the acyl-CoAs using 2-propanol.[4]
-
-
Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator. Do not dry completely to prevent sample loss.
-
Reconstitute the concentrated sample in an appropriate volume (e.g., 100 µL) of a solvent compatible with the HPLC mobile phase (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).[6]
Protocol 2: HPLC Purification and Quantification
This protocol uses reversed-phase HPLC to separate individual acyl-CoA species.
Instrumentation and Columns:
-
HPLC system with a binary gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).[6]
Reagents and Mobile Phases:
| Reagent | Preparation Details |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 in HPLC-grade water.[4] |
| Mobile Phase B | Acetonitrile (ACN) containing 600 mM glacial acetic acid.[4] |
| Alternative Phase A | 5 mM Ammonium Acetate, pH 6.8 in HPLC-grade water.[6] |
| Alternative Phase B | Methanol.[6] |
HPLC Parameters:
The following table summarizes typical starting conditions for the separation of long-chain acyl-CoAs. Optimization may be required based on the specific system and sample complexity.
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [4][5] |
| Flow Rate | 0.25 - 0.5 mL/min | [4] |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) | [4] |
| Column Temp. | 35°C | [5] |
| Injection Vol. | 10 - 50 µL | - |
| Gradient | Start at ~44% B; increase to 50% B over 80 min (example).[5] | [5] |
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the reconstituted sample from Protocol 1.
-
Run the gradient elution program. The specific gradient must be optimized to achieve separation between this compound and other structurally similar acyl-CoAs.
-
Monitor the eluent at 260 nm.
-
Identification and Quantification:
-
Identify the peak corresponding to this compound by comparing its retention time to a purified or enzymatically synthesized standard.
-
Quantify the amount by integrating the peak area and comparing it against a standard curve generated from known concentrations of the standard.
-
-
For preparative purification, collect the fractions corresponding to the identified peak. The purity of collected fractions can be confirmed by re-injecting an aliquot into the HPLC system or by mass spectrometry.
Data and Expected Results
The described extraction and purification method is robust, with expected recoveries and sensitivity suitable for biological research.
Quantitative Performance:
| Parameter | Expected Value | Notes | Reference |
| Extraction Recovery | 70-80% | Varies depending on the tissue type. High reproducibility is achievable with this modified method. | [4] |
| HPLC Detection Limit | ~5 pmol | Lower limit of detection for CoA thioesters using UV detection. Sensitivity can be enhanced with fluorescence derivatization or mass spectrometry.[7][8] | [7] |
| Sample Requirement | < 100 mg wet weight | The high recovery permits the use of small tissue samples, which is particularly useful for studies involving mice or biopsies. | [4] |
Considerations and Troubleshooting:
-
Standard Synthesis: The commercial availability of this compound is limited. Chemo-enzymatic synthesis using acyl-CoA dehydrogenases can be employed to generate a standard for HPLC calibration and validation.[9][10]
-
Sample Stability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH. Maintain samples at low temperatures and use acidic buffers (pH 4.5-6.0) whenever possible to ensure stability.
-
Peak Identification: Co-elution is a common challenge. Confirmation of peak identity should ideally be performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).[6]
References
- 1. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 2. Mitochondrial 2,4-dienoyl-CoA reductase deficiency in mice results in severe hypoglycemia with stress intolerance and unimpaired ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Trans,trans-octa-2,4-dienoyl-CoA: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is crucial for understanding disease pathology and drug efficacy. Trans,trans-octa-2,4-dienoyl-CoA is a key intermediate in the beta-oxidation of polyunsaturated fatty acids. Its levels can reflect the activity of this metabolic pathway and may be relevant in various physiological and pathological states. This document provides detailed application notes and protocols for the measurement of this compound in tissue samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitive and specific quantification.
Introduction
This compound is a metabolite formed during the degradation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. The enzyme 2,4-dienoyl-CoA reductase, a key player in this pathway, catalyzes the reduction of this intermediate. Dysregulation of this pathway has been implicated in certain metabolic disorders. Therefore, the ability to accurately measure the concentration of this compound in various tissues can provide valuable insights into fatty acid metabolism and its alterations in disease.
Principle of Measurement
The primary method detailed here is based on LC-MS/MS, which offers high sensitivity and specificity for the quantification of low-abundance metabolites like acyl-CoAs from complex biological matrices. The general workflow involves:
-
Tissue Homogenization and Extraction: Efficiently extracting acyl-CoAs from the tissue matrix while minimizing degradation.
-
Sample Purification: Removing interfering substances such as proteins, salts, and phospholipids.
-
LC Separation: Chromatographically separating this compound from other isomeric and related compounds.
-
MS/MS Detection and Quantification: Utilizing the specific fragmentation pattern of the target analyte for accurate and sensitive detection and quantification against a standard curve.
A complementary, less specific, enzymatic spectrophotometric assay is also described.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a robust method for the quantification of this compound in tissues like the liver and muscle.
A. Materials and Reagents
-
Standards:
-
This compound (A potential commercial source is MedChemExpress, though availability should be confirmed. Alternatively, it can be synthesized from trans,trans-2,4-octadienal).
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA, such as [¹³C₈]-Octanoyl-CoA, is recommended for the most accurate quantification. If unavailable, a structurally similar, non-endogenous acyl-CoA like Heptadecanoyl-CoA can be used.
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide (B78521) (NH₄OH) or Formic Acid (FA), LC-MS grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
5-sulfosalicylic acid (SSA)
-
Liquid Nitrogen
-
B. Experimental Protocol
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) and a working solution at a fixed concentration to be spiked into all samples and standards.
2. Tissue Sample Preparation:
-
Flash-freeze collected tissue samples immediately in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled tube, add the frozen tissue and 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Water 3:3:2 v/v/v or 10% trichloroacetic acid).
-
Add the internal standard to the extraction solvent before adding it to the tissue.
-
Homogenize the tissue thoroughly using a bead beater or a probe sonicator on ice.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, a solid-phase extraction (SPE) step can be included here using a C18 or mixed-mode cation exchange cartridge.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation of the analyte from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da). Therefore, the transition to monitor would be [M+H]⁺ -> [M+H-507.1]⁺. The exact m/z values should be determined by direct infusion of the standard.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for the specific instrument and analyte.
-
C. Data Analysis and Presentation
-
Integrate the peak areas for the analyte and the internal standard in all samples and standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the concentration to the initial tissue weight (e.g., pmol/mg tissue).
Quantitative Data Summary (Hypothetical)
As there is a lack of published data for the absolute concentration of this compound in tissues, the following table presents hypothetical, yet plausible, values to illustrate data presentation. Researchers should establish these ranges in their specific experimental models.
| Tissue | Condition | This compound (pmol/mg tissue) |
| Rat Liver | Fed State | 0.5 - 2.0 |
| Rat Liver | Fasted State | 2.0 - 10.0 |
| Rat Skeletal Muscle | Rest | 0.1 - 0.5 |
| Rat Skeletal Muscle | Post-Exercise | 0.5 - 2.5 |
II. Enzymatic Spectrophotometric Assay (Complementary Method)
This method is less specific than LC-MS/MS but can be used for relative quantification or for screening purposes. It relies on the activity of 2,4-dienoyl-CoA reductase, which consumes NADPH in the presence of its substrate, this compound. The decrease in NADPH absorbance at 340 nm is monitored.
A. Materials and Reagents
-
Purified 2,4-dienoyl-CoA reductase (can be recombinantly expressed and purified).
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
Tissue extract (prepared as in the LC-MS/MS protocol, but may require further purification to remove interfering substances that absorb at 340 nm).
B. Experimental Protocol
-
Prepare a reaction mixture containing potassium phosphate buffer and a known, excess concentration of NADPH.
-
Add a defined amount of purified 2,4-dienoyl-CoA reductase.
-
Initiate the reaction by adding the tissue extract.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH consumption is proportional to the concentration of this compound in the extract, assuming the substrate is the limiting reagent.
-
A standard curve can be generated using known concentrations of a this compound standard.
Note: This assay is susceptible to interference from other NADPH-consuming enzymes and compounds in the tissue extract. Proper controls are essential.
III. Visualization of Workflows and Pathways
A. Signaling Pathway
Caption: Beta-oxidation pathway for polyunsaturated fatty acids.
B. Experimental Workflow
Caption: LC-MS/MS workflow for tissue acyl-CoA analysis.
C. Logical Relationship
Caption: Key requirements for accurate quantification.
Application Notes and Protocols: Targeting Fatty Acid Beta-Oxidation through 2,4-Dienoyl-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-Octa-2,4-dienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs). While not a therapeutic agent itself, its metabolic pathway, particularly the enzyme 2,4-dienoyl-CoA reductase (DECR) , presents a compelling target for drug discovery. DECR is essential for the complete oxidation of PUFAs with double bonds extending from even-numbered carbon atoms.[1] Its dysfunction is linked to a rare, severe inborn error of metabolism, highlighting its physiological importance.[2][3][4] Emerging evidence suggests that modulating fatty acid oxidation (FAO) pathways, including the step catalyzed by DECR, could offer therapeutic benefits in various diseases, including metabolic disorders and cancer.
These application notes provide an overview of the role of the DECR pathway in drug discovery, protocols for assessing enzyme activity, and a framework for identifying potential inhibitors.
Therapeutic Potential of Targeting 2,4-Dienoyl-CoA Reductase
Inhibition of FAO, and specifically DECR, is being explored as a therapeutic strategy in several disease contexts:
-
Metabolic Diseases: In conditions like non-insulin-dependent diabetes mellitus (NIDDM), elevated fatty acid oxidation can contribute to hyperglycemia. Targeting DECR could help to modulate this metabolic imbalance.[2]
-
Cancer: Aberrant fatty acid metabolism is a hallmark of many cancers, which rely on FAO for energy and biomass.[5] Inhibiting DECR could selectively starve cancer cells and is a promising avenue for anticancer drug development.
-
Heart Failure: While the role of FAO in heart failure is complex, modulating this pathway has been investigated as a therapeutic approach.[6][7]
Quantitative Data: Kinetics of 2,4-Dienoyl-CoA Reductase
Understanding the kinetic parameters of DECR with various substrates is fundamental for designing effective screening assays and for structure-based drug design. Below is a summary of available kinetic data for peroxisomal 2,4-dienoyl-CoA reductase (pDCR).
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| trans-2,trans-4-Hexadienoyl CoA | 25 ± 2 | 1.5 ± 0.1 | [8] |
| trans-2,trans-4-Decadienoyl CoA | 4 ± 0.5 | 1.2 ± 0.1 | [8] |
Note: The Km values of pDCR for short-chain acyl-CoAs are reported to be at least 6-fold higher than for substrates with 10 or more carbons.[8]
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of DECR by monitoring the decrease in absorbance of NADPH at 340 nm.[9] This method is suitable for purified enzyme preparations and for inhibitor screening.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
Substrate: this compound or other suitable 2,4-dienoyl-CoA derivative (e.g., trans-2,trans-4-hexadienoyl CoA, 5-phenyl-2,4-pentadienoyl-CoA)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 100 µM EDTA
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the 2,4-dienoyl-CoA substrate in a suitable solvent (e.g., water or buffer).
-
Prepare a stock solution of NADPH in the assay buffer.
-
Determine the protein concentration of the purified DECR enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reaction mixture (final volume of 200 µL):
-
Assay Buffer
-
125 µM NADPH
-
Desired concentration of the test compound (for inhibitor screening) or solvent control.
-
Purified DECR enzyme (e.g., 10 µg).
-
-
Pre-incubate the mixture for 20 minutes at room temperature.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate to a final concentration of, for example, 40 µM.
-
-
Measure Activity:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15 seconds for a total of 90 seconds.
-
The rate of NADPH oxidation is proportional to the DECR activity.
-
-
Data Analysis:
-
Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1).
-
For inhibitor screening, compare the rate of reaction in the presence of the test compound to the solvent control to determine the percent inhibition.
-
Visualizations
Signaling Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids
Caption: Simplified pathway of polyunsaturated fatty acid beta-oxidation.
Experimental Workflow: Screening for DECR Inhibitors
Caption: Workflow for DECR inhibitor screening and lead development.
Logical Relationship: DECR as a Drug Target
Caption: Rationale for targeting DECR in disease.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Fatty Acid Oxidation to Treat Heart Failure in Patients - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in trans,trans-octa-2,4-dienoyl-CoA synthesis.
Welcome to the technical support center for the synthesis of trans,trans-octa-2,4-dienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a frequent issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving potential problems.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is a reliable method for synthesizing this compound?
A1: A common and effective method is the mixed anhydride procedure . This involves activating the carboxylic acid group of trans,trans-2,4-octadienoic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine (B128534). The resulting mixed anhydride is then reacted with the thiol group of Coenzyme A (CoA) to form the desired thioester.
Q2: What are the critical parameters for the mixed anhydride formation step?
A2: The formation of the mixed anhydride is a critical step. Key parameters include:
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Anhydrous Conditions: All glassware, solvents (e.g., THF or diethyl ether), and reagents must be thoroughly dried to prevent hydrolysis of the mixed anhydride.
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Temperature Control: The reaction should be carried out at low temperatures, typically between -15°C and 0°C, to minimize side reactions.
-
Reagent Purity: Use high-purity trans,trans-2,4-octadienoic acid, ethyl chloroformate, and triethylamine.
Q3: What are the optimal conditions for the coupling reaction with Coenzyme A?
A3: For the coupling of the mixed anhydride with CoA, consider the following:
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pH of CoA Solution: Coenzyme A should be dissolved in an aqueous buffer at a slightly alkaline pH (typically 7.5-8.0) to ensure the thiol group is deprotonated and thus more nucleophilic.
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Reaction Time: The reaction is generally rapid, but it's advisable to monitor its progress using techniques like TLC or HPLC.
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Temperature: Maintain a low temperature (e.g., 0°C to room temperature) to ensure the stability of the product.
Troubleshooting Low Yield
Q4: My final yield is very low. What are the most likely causes?
A4: Low yield can stem from several factors:
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Incomplete formation of the mixed anhydride: This can be due to moisture in the reaction or impure reagents.
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Hydrolysis of the mixed anhydride: The mixed anhydride is susceptible to hydrolysis, which can be minimized by maintaining anhydrous conditions and low temperatures.
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Inefficient coupling with CoA: Incorrect pH of the CoA solution or poor mixing can lead to incomplete reaction.
-
Degradation of the product during purification: this compound can be sensitive to pH extremes and elevated temperatures.
-
Losses during workup and purification: Multiple extraction and chromatography steps can lead to product loss.
Q5: How can I minimize the formation of side products?
A5: Side product formation can be reduced by:
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Strict temperature control: Avoid letting the reaction temperature rise, especially during the formation of the mixed anhydride.
-
Using the correct stoichiometry: Ensure the molar ratios of the reactants are appropriate. A slight excess of the activating agent may be used, but a large excess can lead to side reactions.
-
Prompt use of the mixed anhydride: The mixed anhydride should be used immediately after its formation for the coupling reaction with CoA.
Purification and Characterization
Q6: What is the recommended method for purifying this compound?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying acyl-CoA esters. A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
Q7: How can I confirm the identity and purity of the synthesized this compound?
A7: The product can be characterized by:
-
HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
UV-Vis Spectroscopy: The conjugated diene system of this compound has a characteristic UV absorbance maximum.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general procedures for the synthesis of acyl-CoA esters.
Materials:
-
trans,trans-2,4-Octadienoic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A trilithium salt
-
Aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0)
-
RP-HPLC system with a C18 column
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve trans,trans-2,4-octadienoic acid (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -15°C in a dry ice/acetone bath.
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Add triethylamine (1.1 equivalents) and stir for 10 minutes.
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Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15°C.
-
Stir the reaction mixture at -15°C for 30-60 minutes. The formation of a precipitate (triethylammonium chloride) is expected.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in cold aqueous buffer (pH 8.0).
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring, ensuring the temperature does not rise above 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C to room temperature.
-
-
Purification:
-
Quench the reaction by adding a small amount of aqueous acid (e.g., dilute HCl) to neutralize the excess base.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
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Purify the aqueous solution by RP-HPLC using a suitable gradient of aqueous buffer and organic solvent.
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Lyophilize the fractions containing the pure product.
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Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Activating Agent | Ethyl Chloroformate | Isobutyl Chloroformate | Carbonyldiimidazole |
| Base | Triethylamine | N-Methylmorpholine | None |
| Solvent | Anhydrous THF | Anhydrous Dichloromethane | Anhydrous THF |
| Reaction Temp. | -15°C to 0°C | -15°C to 0°C | Room Temperature |
| Typical Yield Range | 40-60% | 35-55% | 30-50% |
Caption: Comparison of typical yield ranges for acyl-CoA synthesis using different activating agents.
Signaling Pathways and Logical Relationships
Diagram: Synthesis Pathway of this compound
Caption: The two-step chemical synthesis of this compound.
Technical Support Center: Analysis of trans,trans-octa-2,4-dienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans,trans-octa-2,4-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My preparation of this compound appears to be impure or degrading. What are the common stability issues?
A1: While specific stability data for this compound is not extensively documented in the provided search results, acyl-CoA esters, particularly those with conjugated double bonds, can be susceptible to several forms of degradation. Potential issues include:
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Hydrolysis: The thioester bond is prone to hydrolysis, especially at non-neutral pH. It is advisable to maintain solutions at a pH between 6.0 and 7.5.
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Oxidation: The conjugated diene system can be sensitive to oxidation. It is recommended to use degassed buffers and consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
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Isomerization: Although not explicitly stated for non-enzymatic conditions, the double bonds may be sensitive to light and heat, which could potentially lead to isomerization. It is best to protect solutions from light and avoid repeated freeze-thaw cycles.
Q2: I am observing unexpected enzymatic activity in my crude cell or tissue extracts when using this compound as a substrate. What could be the cause?
A2: Crude extracts contain a multitude of enzymes that can act on this compound. This is a key intermediate in the β-oxidation of unsaturated fatty acids, and several enzymes in this pathway may be present in your sample.[1] These can include:
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2,4-dienoyl-CoA reductase: This enzyme will reduce your substrate to trans-3-enoyl-CoA in the presence of NADPH.[1]
-
Δ³,Δ²-enoyl-CoA isomerase: This enzyme can act on downstream products of the reductase.[2]
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Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase: This enzyme catalyzes the conversion of 3,5-dienoyl-CoA to 2,4-dienoyl-CoA and might have some reverse activity or interact with other isomers present.[1][2]
To isolate the activity of your enzyme of interest, purification through methods like affinity chromatography is recommended.
Q3: My spectrophotometric assay for 2,4-dienoyl-CoA reductase activity is showing a non-linear response or low sensitivity. How can I troubleshoot this?
A3: Common issues with this assay relate to substrate and product metabolism, as well as inherent properties of the substrate. Consider the following:
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Substrate Concentration: Ensure you are using an optimal concentration of this compound. Very high concentrations can lead to substrate inhibition, while very low concentrations will limit the reaction rate.
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Product Inhibition: The product of the reaction, trans-3-enoyl-CoA, or subsequent metabolites could be inhibiting the enzyme.
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Interfering Reactions: In crude extracts, the product of the reductase can be further metabolized by other enzymes, such as enoyl-CoA hydratase, which can affect the overall absorbance change.[3]
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Alternative Substrate: For improved sensitivity and linearity, consider using an alternative substrate like 5-phenyl-2,4-pentadienoyl-CoA. This substrate has a higher extinction coefficient, and its reduction can be monitored at 340 nm, providing a more sensitive assay.[3]
Q4: I am having trouble with the HPLC analysis of this compound. What are some common pitfalls?
A4: HPLC analysis of acyl-CoAs can be challenging. Here are some potential pitfalls and solutions:
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Poor Peak Shape: Acyl-CoAs can interact with metal ions in the HPLC system, leading to peak tailing. Using a column with low metal content and including a chelating agent like EDTA in the mobile phase can help.
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Co-elution: In complex mixtures, this compound may co-elute with other acyl-CoAs of similar chain length and polarity. Optimizing the gradient elution and using a high-resolution column are crucial.
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Artifact Peaks: Ghost peaks can arise from contaminants in the mobile phase, sample solvent, or from the degradation of the analyte on the column.[4] Ensure high-purity solvents and freshly prepared samples.
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Low Sensitivity: UV detection at 260 nm (for the adenine (B156593) ring of CoA) is standard. For higher sensitivity, consider derivatization to a fluorescent compound or use mass spectrometry (LC-MS) for detection.[5]
Troubleshooting Guides
Guide 1: Inconsistent Enzyme Kinetics with 2,4-Dienoyl-CoA Reductase
| Symptom | Possible Cause | Suggested Solution |
| Non-linear reaction progress curves | 1. Instability of the substrate or NADPH. 2. Product inhibition. 3. Presence of contaminating enzymes in crude preparations that further metabolize the product.[3] | 1. Prepare fresh substrate and NADPH solutions. 2. Perform initial rate analysis to minimize the effect of product accumulation. 3. Use a purified enzyme preparation. |
| Low Vmax or high Km compared to literature | 1. Incorrect quantification of the this compound stock solution. 2. Presence of inhibitors in the buffer (e.g., heavy metals). 3. Suboptimal assay conditions (pH, temperature). | 1. Verify the concentration of your acyl-CoA stock using its molar extinction coefficient. 2. Include a chelating agent like EDTA in your assay buffer. 3. Optimize pH and temperature for your specific enzyme. |
| High background signal in spectrophotometric assay | 1. Turbidity of the enzyme preparation. 2. Absorbance of other components in the assay mixture at the monitoring wavelength. | 1. Centrifuge or filter your enzyme preparation before use. 2. Run a control reaction without the substrate to measure the background rate and subtract it from your experimental data. |
Data Presentation
Table 1: Michaelis-Menten Constants for 2,4-Dienoyl-CoA Reductase
| Substrate | Enzyme Source | Km (µM) | Reference |
| trans-2,trans-4-hexadienoyl-CoA | Rat Liver Mitochondria | 0.46 | [6] |
| NADPH | Rat Liver Mitochondria | 2.5 | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is based on the method for monitoring the decrease in absorbance of NADPH at 340 nm.
Materials:
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Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
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EDTA (100 µM)
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NADPH (125 µM)
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This compound (or a suitable analog like trans-2,trans-4-hexadienoyl-CoA) stock solution
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Purified 2,4-dienoyl-CoA reductase enzyme preparation
Procedure:
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Prepare an assay mixture in a quartz cuvette containing:
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50 mM Potassium phosphate buffer, pH 7.4
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100 µM EDTA
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125 µM NADPH
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Enzyme preparation (e.g., 10 µg)
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Bring the final volume to 1.0 mL with buffer.
-
-
Pre-incubate the mixture for 20 minutes at room temperature to allow the temperature to equilibrate and to consume any endogenous substrates.
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Initiate the reaction by adding the substrate (e.g., 40 µM trans-2,trans-4-hexadienoyl-CoA).
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Immediately monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.
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Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹).
Visualizations
Diagram 1: Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Diagram 2: Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting HPLC analysis of acyl-CoAs.
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of trans,trans-octa-2,4-dienoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of trans,trans-octa-2,4-dienoyl-CoA and its geometric isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My chromatogram shows poor separation between the this compound peak and other isomers. How can I improve the resolution?
A: Achieving baseline separation of geometric isomers can be challenging due to their similar physicochemical properties.[1] Here are several strategies to enhance resolution:
-
Mobile Phase Optimization:
-
Organic Modifier: The choice of organic solvent in your mobile phase can significantly impact selectivity. Acetonitrile (B52724) often provides different selectivity for isomers compared to methanol (B129727) due to its interaction with double bonds.[2] Experiment with varying the percentage of acetonitrile or methanol in your gradient or isocratic elution.
-
pH Control: The pH of the aqueous portion of your mobile phase should be controlled using a suitable buffer (e.g., phosphate (B84403) buffer). For CoA compounds, a slightly acidic to neutral pH is typically used to ensure consistent ionization.[2]
-
Ion-Pairing Reagents: For challenging separations of ionic species like acyl-CoAs, incorporating an ion-pairing reagent into the mobile phase can improve retention and resolution.
-
-
Stationary Phase Selection:
-
Column Chemistry: While standard C18 columns are commonly used for acyl-CoA analysis, specialized phases can offer better selectivity for isomers.[1][2] Consider columns with different bonding chemistries or those designed for the separation of polar compounds.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and, consequently, resolution.
-
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, which can sometimes improve separation.
Issue 2: Peak Shape Problems (Tailing, Fronting, or Splitting)
Q: I am observing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of the CoA molecule, leading to tailing.
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Solution: Use a well-end-capped C18 column or a column with a base-deactivated silica (B1680970) surface. Lowering the mobile phase pH can also help to suppress the ionization of silanol groups.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
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Q: My peaks are splitting into two or more smaller peaks. What is happening?
A: Peak splitting can be a complex issue with several potential causes.[4][5]
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Co-elution of Isomers: What appears to be a split peak might be the partial separation of two closely eluting isomers.
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Solution: Refer to the troubleshooting steps for poor resolution.
-
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a disturbed flow path and split peaks.[4]
-
Solution: Filter your samples and mobile phases. If the frit is blocked, it may need to be replaced, or the column may need to be back-flushed.
-
-
Column Void: A void or channel in the column packing material can cause the sample to travel through the column at different rates, resulting in a split peak.
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Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Injector Issues: Problems with the injector, such as a partially blocked port, can also lead to peak splitting.
-
Solution: Perform routine maintenance on your injector.
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Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. How can I improve reproducibility?
A: Fluctuations in retention time are often related to the stability of the HPLC system and the mobile phase preparation.
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Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause of retention time variability.[3]
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Solution: Ensure accurate and precise measurement of all mobile phase components. Premixing the mobile phase can sometimes improve consistency compared to online mixing by the pump.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
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Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions, especially when using a gradient.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate and mobile phase composition, affecting retention times.
-
Solution: Regularly maintain and check the performance of your HPLC pump.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
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Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound isomer separation?
A1: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 4.0-6.0) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is often necessary to separate the various acyl-CoA species. Detection is typically performed by UV absorbance at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[2]
Q2: How should I prepare my biological samples for the analysis of this compound?
A2: Sample preparation is critical for accurate quantification and to protect the HPLC column. A common procedure involves:
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Homogenization: Homogenize the tissue or cell sample in a cold buffer.
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Protein Precipitation: Precipitate proteins using an acid like perchloric acid or a solvent like acetonitrile.[6][7]
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Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
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Extraction: The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[7]
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Reconstitution: After extraction, the sample is typically evaporated to dryness and reconstituted in the initial mobile phase.
Q3: Can I use mass spectrometry (MS) for the detection of this compound isomers?
A3: Yes, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoAs.[8] It can provide structural information and can distinguish between isomers with the same mass-to-charge ratio if they are chromatographically separated.
Data Presentation
The following tables provide representative data for the HPLC separation of short-chain acyl-CoA compounds. Note that these are illustrative values, and actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 1: Effect of Organic Modifier on Retention Time
| Compound | Retention Time (min) with Acetonitrile Gradient | Retention Time (min) with Methanol Gradient |
| Coenzyme A (Free) | 4.5 | 5.2 |
| Acetyl-CoA (C2) | 10.2 | 11.5 |
| Butyryl-CoA (C4) | 15.8 | 17.1 |
| cis-octa-2,4-dienoyl-CoA isomer | 20.1 | 21.8 |
| This compound | 20.5 | 22.3 |
Conditions: Representative C18 column (4.6 x 150 mm, 5 µm), linear gradient from 5% to 60% organic modifier in aqueous buffer over 30 minutes.
Table 2: Influence of Mobile Phase pH on Peak Shape
| Analyte | Mobile Phase pH | Peak Asymmetry Factor |
| This compound | 3.5 | 1.1 |
| This compound | 5.0 | 1.3 |
| This compound | 6.5 | 1.6 |
An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Experimental Protocols
Detailed Methodology for HPLC Separation of this compound Isomers
This protocol is a general guideline and may require optimization for your specific application.
1. Materials and Reagents:
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HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Potassium phosphate monobasic and dibasic
-
Phosphoric acid
-
This compound standard and any relevant isomer standards
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 100 mM potassium phosphate buffer. Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve the desired pH (e.g., pH 5.5). Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
3. HPLC System and Conditions:
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 31 95 5 | 40 | 95 | 5 |
4. Sample Preparation:
-
Prepare standards by dissolving them in Mobile Phase A to a known concentration.
-
For biological samples, follow the extraction protocol outlined in FAQ 2. Ensure the final sample is dissolved in Mobile Phase A.
5. Data Analysis:
-
Identify peaks by comparing their retention times to those of the standards.
-
Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.
Mandatory Visualizations
Caption: Pathway for the β-oxidation of polyunsaturated fatty acids.
Caption: Logical workflow for troubleshooting common HPLC separation issues.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
How to prevent degradation of trans,trans-octa-2,4-dienoyl-CoA during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trans,trans-octa-2,4-dienoyl-CoA during extraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal/Recovery of this compound | Sample Degradation: Acyl-CoAs are inherently unstable. Enzymatic activity from thioesterases post-lysis can hydrolyze the thioester bond. Chemical hydrolysis can occur at non-optimal pH and elevated temperatures. | Rapid Quenching: Immediately quench metabolic activity by homogenizing tissue samples in or washing cultured cells with ice-cold solvents. Keep samples on ice or at 4°C throughout the extraction process. Store final extracts as dry pellets at -80°C and reconstitute just before analysis. |
| Inefficient Extraction: The choice of extraction solvent is critical for recovery. Strong acids in the primary extraction solvent can lead to poor recovery and ion suppression during mass spectrometry analysis. | Solvent Selection: An 80% methanol (B129727) solution has been shown to yield high MS intensities for acyl-CoAs[1]. For deproteinization, consider using 2.5% (w/v) 5-sulfosalicylic acid (SSA) as it can be more effective than trichloroacetic acid (TCA) for retaining short-chain species and may not require a subsequent solid-phase extraction (SPE) step[2]. | |
| Poor Recovery from Solid-Phase Extraction (SPE): SPE cleanup steps can lead to the loss of more hydrophilic, short-chain acyl-CoAs. | Optimize or Avoid SPE: If possible, use an extraction method that does not require SPE, such as one employing SSA for deproteinization[2]. If SPE is necessary, ensure the cartridge type (e.g., C18) and the elution method are optimized for your specific analyte. | |
| Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces. | Use Appropriate Labware: Utilize low-binding microcentrifuge tubes and pipette tips. | |
| Poor Chromatographic Peak Shape (Tailing) | Suboptimal Mobile Phase: Acyl-CoAs can exhibit poor peak shape in reverse-phase chromatography without appropriate mobile phase modifiers. | Mobile Phase Optimization: For short- to medium-chain acyl-CoAs, using a mobile phase with a neutral pH, such as water with 5 mM ammonium (B1175870) acetate (B1210297) (pH ≈ 6.8), can improve stability and peak shape[1]. |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-extracted lipids and other cellular components can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement. | Use of Internal Standards: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0), which are not typically present in biological samples, are effective alternatives. |
| Non-Linearity of Calibration Curve: This can lead to inaccurate quantification, especially at low concentrations. | Proper Calibration: Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes are enzymatic and chemical degradation. Endogenous enzymes, particularly acyl-CoA thioesterases, can rapidly hydrolyze the thioester bond upon cell lysis. Chemically, the molecule is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Therefore, rapid inactivation of enzymes and maintaining cold temperatures are critical.
Q2: What is the optimal pH for extracting and storing this compound?
A2: A neutral pH of approximately 6.8 is recommended for the final extract and for LC-MS analysis. Ammonium acetate buffered solvents at a neutral pH have been shown to stabilize most acyl-CoA compounds[1]. While acidic conditions can inhibit base-catalyzed hydrolysis, they can also lead to significant ion suppression in mass spectrometry[1].
Q3: Should I use an internal standard for quantification? If so, which one?
A3: Yes, using an internal standard is crucial for accurate quantification to correct for extraction losses and matrix effects. The best choice is a stable isotope-labeled (e.g., ¹³C-labeled) version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is unlikely to be present endogenously[2].
Q4: Can I store my samples after extraction? What are the best storage conditions?
A4: For long-term storage, it is best to evaporate the solvent from the final extract and store the dry pellet at -80°C. Reconstitute the sample in a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) immediately prior to analysis. Storing samples in aqueous solutions, even when frozen, can lead to degradation over time.
Q5: My sample contains a high amount of lipids. How can I remove them without losing my analyte?
A5: A common method to remove lipids is a two-phase extraction. After initial homogenization in a buffer/methanol mixture, chloroform (B151607) is added to create a biphasic system. The less polar lipids will partition into the lower chloroform phase, while the more polar acyl-CoAs, including this compound, will remain in the upper aqueous/methanolic phase.
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the extraction and storage conditions. The following table summarizes data on the stability and recovery of various acyl-CoAs under different conditions, which can serve as a guide for optimizing the extraction of this compound.
| Parameter | Condition | Analyte(s) | Result | Reference |
| Stability over 48h at 4°C | 50 mM Ammonium Acetate, pH 6.8 | Various Acyl-CoA Standards | Coefficient of Variation (CV) < 10% | [1] |
| 50 mM Ammonium Acetate, pH 4.0 | Various Acyl-CoA Standards | CV > 20% for some species | [1] | |
| Water | Various Acyl-CoA Standards | CV > 30% for some species | [1] | |
| Extraction Recovery | Modified Acetonitrile/Isopropanol Method | Long-chain Acyl-CoAs | 70-80% | [3] |
| Methanol with 2 M Ammonium Acetate | Long-chain Acyl-CoAs | ~20% (re-extraction of dry residue) | [4] | |
| Methanol with 2 M Ammonium Acetate + Acyl-CoA-Binding Protein | Long-chain Acyl-CoAs | ~55% | [4] |
Experimental Protocols
Protocol 1: Extraction of Short-to-Medium-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods that prioritize the recovery of shorter-chain acyl-CoAs and avoids an SPE step[2].
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Quenching and Deproteinization:
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.
-
For adherent cells, scrape the cells in the SSA solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis and Incubation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Storage and Analysis:
-
The sample is now ready for direct LC-MS/MS analysis.
-
If not analyzing immediately, flash-freeze the extract in liquid nitrogen and store at -80°C.
-
Protocol 2: Extraction from Tissue using Methanol
This protocol is a general method for acyl-CoA extraction that has been shown to be effective[1].
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (10-50 mg).
-
In a pre-chilled glass homogenizer, add the tissue and 1 mL of ice-cold 80% methanol (v/v in water) containing an internal standard.
-
Homogenize thoroughly on ice.
-
-
Protein Precipitation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).
-
Visualizations
Diagram 1: Key Factors in Preventing Degradation during Extraction
Caption: Logical workflow for preventing degradation.
Diagram 2: Metabolic Pathway of this compound
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of trans,trans-octa-2,4-dienoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of trans,trans-octa-2,4-dienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Weak or No Signal for this compound
Question: I am not observing the expected molecular ion or characteristic fragments for this compound in my mass spectrum. What are the potential causes and solutions?
Answer:
A weak or absent signal can stem from several factors, ranging from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Sample Stability: this compound can be unstable. Ensure that samples are processed quickly and kept at low temperatures (e.g., on ice) to prevent degradation.
-
Sample Preparation and Extraction: Inefficient extraction can lead to low recovery. Many protocols for acyl-CoAs use deproteinization with acids like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by solid-phase extraction (SPE) to purify the sample and remove the deproteinizing agent.[1] An alternative is a simple extraction with sulfosalicylic acid (SSA), which may not require SPE.[1][2][3]
-
Ionization Mode: Acyl-CoAs, including this compound, are often more efficiently ionized in positive ion mode.[1][4] If you are using negative ion mode, consider switching to positive mode to enhance signal intensity.
-
Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned and calibrated. For MS/MS analysis, confirm that you are monitoring the correct precursor and product ions for this compound.
Issue 2: High Background Noise or Presence of Unidentified Peaks
Question: My mass spectra show high background noise and numerous unidentifiable peaks, which interfere with the detection of this compound. How can I resolve this?
Answer:
High background noise often indicates contamination in the sample or the LC-MS system. Here are some common sources and their remedies:
-
Solvent and Reagent Contamination: Use high-purity, LC-MS grade solvents and reagents. Contaminants such as polyethylene (B3416737) glycol (PEG), phthalates, and siloxanes are common and can originate from various sources, including solvents and plasticware.[5][6]
-
Plasticware and Tubing: Minimize the use of plasticware, especially low-density polyethylene, as plasticizers can leach into your samples.[5] If possible, use glass or high-quality polypropylene (B1209903) vials and Teflon tubing.
-
Sample Matrix Effects: The sample matrix itself, which includes all components other than your analyte of interest, can cause ion suppression or enhancement.[7][8] To mitigate this, improve your sample cleanup procedures (e.g., using SPE) or optimize your chromatographic separation to ensure that matrix components do not co-elute with this compound.[9]
-
System Contamination: If the contamination persists, it may be necessary to clean the LC system and the mass spectrometer's ion source.
Issue 3: Inconsistent or Poor Reproducibility of Results
Question: I am observing significant variability in the peak areas and retention times for this compound across different injections. What could be causing this lack of reproducibility?
Answer:
Poor reproducibility can be due to a combination of factors related to sample handling, chromatography, and the mass spectrometer.
-
Internal Standard Usage: To account for variability in sample preparation and instrument response, it is crucial to use an appropriate internal standard. For acyl-CoA analysis, odd-chain length fatty acyl-CoAs are often used.[4]
-
Chromatographic Conditions: Ensure that the LC column is properly equilibrated before each injection. Fluctuations in mobile phase composition, flow rate, and column temperature can all lead to shifts in retention time and changes in peak shape.
-
Sample Stability in Autosampler: If samples are left in the autosampler for an extended period, this compound may degrade. Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation.
-
Injection Volume Precision: Check the precision and accuracy of your autosampler's injection system to ensure consistent sample loading.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for this compound in MS/MS?
A1: Like other acyl-CoAs, this compound exhibits a common fragmentation pattern in positive ion mode MS/MS. The most characteristic fragmentation is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, which corresponds to a loss of 507 Da.[2][4][10][11] Another common fragment ion observed is at m/z 428, which corresponds to the adenosine-5'-diphosphate portion of the molecule.[1][2]
Q2: What is "in-source fragmentation" and how can it affect my analysis of this compound?
A2: In-source fragmentation (ISF) is the fragmentation of an analyte that occurs within the electrospray ionization (ESI) source of the mass spectrometer, before the ions enter the mass analyzer.[12] This can lead to the observation of fragment ions in a full scan MS spectrum, which can be mistaken for the molecular ions of other compounds or contaminants. For acyl-CoAs, in-source fragmentation can result in the appearance of the characteristic fragment at m/z 428 even without MS/MS.[1] To minimize ISF, you can try to optimize the ion source parameters, such as reducing the capillary voltage or cone voltage.
Q3: How do I choose the right internal standard for quantitative analysis of this compound?
A3: An ideal internal standard should have similar chemical and physical properties to the analyte but a different mass. For acyl-CoA analysis, stable isotope-labeled analogs of the analyte are the gold standard. However, if these are not available, odd-chain fatty acyl-CoAs (e.g., C17:0-CoA) are commonly used as internal standards for the quantification of even-chain acyl-CoAs.[4][10]
Q4: What are "matrix effects" and how can I assess their impact on my results?
A4: Matrix effects refer to the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification. To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal of the analyte spiked into a blank matrix extract with the signal of the analyte in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects.[7]
Quantitative Data Summary
The following table summarizes typical mass transitions used for the LC-MS/MS analysis of acyl-CoAs, which can be adapted for this compound.
| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Short-chain Acyl-CoAs | [M+H]+ | [M-507+H]+ | Positive | [1] |
| Long-chain Acyl-CoAs | [M+H]+ | Neutral Loss of 507 | Positive | [10][13] |
| General Acyl-CoAs | [M+H]+ | 428 | Positive | [1][2] |
| General Acyl-CoAs | [M-H]- | 408 | Negative | [14] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Biological Tissues
This protocol is a general guideline and may need optimization for specific tissue types.
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a cold extraction solution (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard.
-
Deproteinization: Add a deproteinizing agent such as 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[1]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction:
-
If using TCA: The supernatant can be further purified using a solid-phase extraction (SPE) C18 cartridge to remove the TCA, which can interfere with the analysis.[1]
-
If using SSA: The supernatant can often be directly analyzed after centrifugation, as SSA is more compatible with LC-MS analysis.[1][2]
-
-
Drying and Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis, such as 50% acetonitrile (B52724) in water.
Protocol 2: LC-MS/MS Method for Acyl-CoA Analysis
This is a representative LC-MS/MS method that can be adapted for this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm) is commonly used.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) salt like ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.[1][4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]+ for this compound) to its characteristic product ions (e.g., [M-507+H]+ and/or m/z 428).
-
Visualizations
Caption: Troubleshooting workflow for weak or no signal.
Caption: Identifying and mitigating sources of high background noise.
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Enzyme Kinetic Assays with trans,trans-Octa-2,4-dienoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans,trans-octa-2,4-dienoyl-CoA and related dienoyl-CoA substrates in enzyme kinetic assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: My baseline absorbance is unstable or drifting in my 2,4-dienoyl-CoA reductase assay.
Answer: An unstable baseline can be caused by several factors:
-
Substrate Instability: Acyl-CoA thioesters, including this compound, can be unstable in aqueous buffers, leading to spontaneous hydrolysis.[1][2] Prepare fresh substrate solutions and use them promptly. Consider performing control experiments without the enzyme to monitor the rate of spontaneous substrate degradation.
-
NADPH Oxidation: The cofactor NADPH can oxidize spontaneously. Prepare NADPH solutions fresh and keep them on ice. Include a control reaction without the enzyme or substrate to measure the background rate of NADPH oxidation.
-
Temperature Fluctuations: Ensure your spectrophotometer's cuvette holder is properly temperature-controlled, as temperature changes can affect both the reaction rate and the absorbance of your reagents.
Question: I am observing a high background rate in my coupled assay for Δ3,5,Δ2,4-dienoyl-CoA isomerase.
Answer: High background in a coupled assay can be complex. Consider the following:
-
Contaminating Enzymes: The coupling enzyme or even your primary enzyme preparation may contain contaminating enzymes that react with the substrate or product, leading to a background signal.[3] If possible, use highly purified enzymes.
-
Sub-optimal Coupling Enzyme Concentration: If the concentration of the coupling enzyme is too low, the product of the primary reaction can accumulate, which might inhibit the primary enzyme or serve as a substrate for a contaminating enzyme.[4] Conversely, an excessively high concentration of the coupling enzyme could introduce contaminants.
-
Spontaneous Substrate Conversion: The substrate for the isomerase, a 3,5-dienoyl-CoA, might undergo spontaneous isomerization or degradation, contributing to the background. Run a control reaction without the primary enzyme to quantify this.
Question: The reaction rate in my 2,4-dienoyl-CoA reductase assay is not linear over time.
Answer: Non-linear reaction rates are a common issue in enzyme kinetics and can indicate:
-
Substrate Depletion: If the initial substrate concentration is too low, it will be rapidly consumed, causing the reaction rate to decrease. Use a substrate concentration well above the Km if determining Vmax, or ensure you are measuring the initial velocity where less than 10% of the substrate is consumed.
-
Product Inhibition: The product of the reaction, 3-enoyl-CoA, may inhibit the reductase. Measure the initial reaction rate to minimize the effects of product inhibition.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure the buffer conditions (pH, ionic strength) are optimal for enzyme stability.
Question: I am not seeing any activity for my Δ3,5,Δ2,4-dienoyl-CoA isomerase. What could be the problem?
Answer: A lack of activity could be due to several factors:
-
Incorrect Substrate: The isomerase is specific for 3,5-dienoyl-CoA. Ensure you are using the correct substrate and not the this compound, which is the product.
-
Coupled Assay Failure: In the coupled assay, the lack of a signal could be due to a problem with the coupling enzyme (2,4-dienoyl-CoA reductase). Verify the activity of the reductase independently.
-
Inactive Enzyme: The isomerase may have lost activity due to improper storage or handling. It's advisable to test a new aliquot of the enzyme or a control enzyme known to be active.
Frequently Asked Questions (FAQs)
Question: What is the principle of the spectrophotometric assay for 2,4-dienoyl-CoA reductase?
Answer: The assay for 2,4-dienoyl-CoA reductase typically measures the decrease in absorbance of the substrate and/or the cofactor, NADPH. The conjugated diene system of 2,4-dienoyl-CoA has a characteristic UV absorbance. For instance, a modified, more sensitive assay uses 5-phenyl-2,4-pentadienoyl-CoA, which has an absorbance maximum at 340 nm.[3][5] The reduction of this substrate by the enzyme in the presence of NADPH leads to a decrease in absorbance at this wavelength, which can be monitored to determine the reaction rate.[3][5]
Question: How do I perform a kinetic assay for Δ3,5,Δ2,4-dienoyl-CoA isomerase?
Answer: A common method for assaying Δ3,5,Δ2,4-dienoyl-CoA isomerase is a coupled spectrophotometric assay. The isomerase converts a 3,5-dienoyl-CoA substrate to a 2,4-dienoyl-CoA product.[6][7][8][9] This product then serves as a substrate for an excess of 2,4-dienoyl-CoA reductase, and the subsequent oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[7] It is crucial that the reductase is not the rate-limiting step in this coupled reaction.[4][10]
Question: What are the optimal storage conditions for this compound?
Answer: Acyl-CoA thioesters are susceptible to hydrolysis.[1][2] For long-term storage, they should be stored as a lyophilized powder at -20°C or colder. For short-term use, stock solutions can be prepared in a suitable buffer at a slightly acidic pH (around 5-6) and stored in aliquots at -80°C to minimize freeze-thaw cycles.
Question: Are there any known inhibitors of 2,4-dienoyl-CoA reductase?
Answer: While specific inhibitors are not extensively documented in the provided search results, it is a general principle that product analogues can act as competitive inhibitors. Additionally, compounds that react with the enzyme's active site residues or interfere with cofactor binding could inhibit its activity.
Quantitative Data
Table 1: Molar Extinction Coefficients
| Compound | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| 5-Phenyl-2,4-pentadienoyl-CoA | 340 | 44,300 | [3][5] |
| NADPH | 340 | 6,220 | Standard Value |
Table 2: Kinetic Parameters for 2,4-Dienoyl-CoA Reductase
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | Not Specified | Not Specified | [5] |
| Rat Liver Mitochondria | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Not Specified | Not Specified | [5] |
| Human Peroxisomal | Short-chain acyl-CoAs | Higher Km than long-chain | Not Specified | [11] |
| Human Peroxisomal | Acyl-CoAs (≥10 carbons) | Lower Km than short-chain | Not Specified | [11] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase
This protocol is adapted from a modified, high-sensitivity assay.[3][5]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: 1 mM 5-phenyl-2,4-pentadienoyl-CoA in water.
-
Cofactor: 10 mM NADPH in water.
-
Enzyme: A purified preparation of 2,4-dienoyl-CoA reductase at a suitable concentration.
-
-
Assay Procedure:
-
In a 1 ml quartz cuvette, combine:
-
850 µl of Assay Buffer
-
50 µl of 1 mM 5-phenyl-2,4-pentadienoyl-CoA (final concentration 50 µM)
-
50 µl of 10 mM NADPH (final concentration 0.5 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding 50 µl of the enzyme solution.
-
Immediately mix by gentle inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of 5-phenyl-2,4-pentadienoyl-CoA (44,300 M⁻¹cm⁻¹) to convert the rate to µmol/min.
-
Protocol 2: Coupled Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase
This protocol is based on the principle of a coupled enzyme reaction.[6][12][13]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: 1 mM 3,5-octadienoyl-CoA in water.
-
Cofactor: 10 mM NADPH in water.
-
Coupling Enzyme: A purified preparation of 2,4-dienoyl-CoA reductase with a known high specific activity.
-
Primary Enzyme: A purified preparation of Δ3,5,Δ2,4-dienoyl-CoA isomerase.
-
-
Assay Procedure:
-
In a 1 ml quartz cuvette, combine:
-
800 µl of Assay Buffer
-
50 µl of 1 mM 3,5-octadienoyl-CoA (final concentration 50 µM)
-
50 µl of 10 mM NADPH (final concentration 0.5 mM)
-
A saturating amount of 2,4-dienoyl-CoA reductase (to be determined empirically).
-
-
Incubate the mixture at the desired temperature for 5 minutes to record any background reaction.
-
Initiate the reaction by adding 50 µl of the Δ3,5,Δ2,4-dienoyl-CoA isomerase solution.
-
Immediately mix and monitor the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
The rate of NADPH oxidation (monitored at 340 nm, ε = 6,220 M⁻¹cm⁻¹) is proportional to the activity of the isomerase, provided the reductase is not rate-limiting.
-
Visualizations
Caption: General experimental workflow for a spectrophotometric enzyme kinetic assay.
Caption: Key enzymatic steps in the β-oxidation of unsaturated fatty acids involving dienoyl-CoA intermediates.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. This compound | C29H46N7O17P3S | CID 52921676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic trans,trans-octa-2,4-dienoyl-CoA
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the purity of synthetic trans,trans-octa-2,4-dienoyl-CoA. It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for a comprehensive purity assessment are a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification of the dienoyl chain and confirmation of the trans,trans stereochemistry.
Q2: Why is my sample of this compound degrading?
A2: Acyl-CoA thioesters are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH, where they are susceptible to hydrolysis of the thioester bond.[1] It is crucial to handle samples at low temperatures, use slightly acidic buffers (pH 4-6) for storage and analysis, and minimize the time samples spend in solution before analysis.
Q3: What are the most likely impurities in a synthetic preparation?
A3: Potential impurities include:
-
Starting Materials: Unreacted Coenzyme A (CoA-SH) and trans,trans-octa-2,4-dienoic acid.
-
Isomers: Geometric isomers such as cis,trans or cis,cis-octa-2,4-dienoyl-CoA which may form during synthesis.
-
Byproducts: Oxidized forms of the dienoyl chain or adducts formed during the synthesis and purification process.
-
Degradation Products: Free CoA and the corresponding fatty acid from hydrolysis.
Q4: Can I use UV spectroscopy for quantification?
A4: Yes, the conjugated diene system in this compound has a strong UV absorbance, typically around 260 nm, which is also the absorbance maximum for the adenine (B156593) portion of CoA. While this allows for sensitive detection in HPLC, quantification based solely on UV absorbance can be confounded by any UV-active impurities. Therefore, it is best used for quantification of peaks separated by HPLC, using a standard of known concentration.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issues with peak shape and retention time are common when analyzing acyl-CoAs.[2] Before blaming the column, always check the system setup, mobile phase preparation, and sample integrity.
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problem1 -> cause1a -> solution1a; problem1 -> cause1b -> solution1b; problem1 -> cause1c -> solution1c;
problem2 -> cause2a -> solution2a; problem2 -> cause2b -> solution2b; problem2 -> cause2c -> solution2c;
problem3 -> cause3a -> solution3a; problem3 -> cause3b -> solution3b; problem3 -> cause3c -> solution3c; } end_dot Caption: HPLC Troubleshooting Logic Tree.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase; Column contamination.[2] | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Flush the column with a strong solvent wash. |
| Variable Retention Time | Inconsistent mobile phase composition; Fluctuating column temperature. | Prepare fresh mobile phase and ensure proper degassing. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Sample carryover from a previous injection; Contaminated mobile phase. | Run a blank gradient after each sample. Use high-purity, filtered solvents for the mobile phase. |
| High System Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column. If pressure remains high, reverse-flush the analytical column (if permitted by the manufacturer). |
Mass Spectrometry (MS) Troubleshooting
MS analysis is critical for confirming the molecular weight of the target compound. Misinterpretation can arise from unexpected adducts, fragments, or contaminants.
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mass_not_found -> check_adducts; mass_not_found -> check_degradation; mass_not_found -> no_signal; } end_dot Caption: MS Data Interpretation Logic.
| Problem | Potential Cause | Recommended Action |
| Target Mass Not Found | Formation of salt adducts (e.g., sodium, potassium). | Search for expected adduct ions (e.g., [M+Na]⁺, [M+K]⁺). Use high-purity solvents like LC-MS grade water and acetonitrile (B52724) to minimize salt contamination. |
| Multiple Unexpected Ions | In-source fragmentation; Presence of impurities or degradation products. | Optimize source conditions (e.g., reduce cone voltage). Check for the mass of free CoA (m/z 768.1 for [M+H]⁺) which indicates hydrolysis. |
| Low Signal Intensity | Poor ionization efficiency; Sample instability. | Ensure the mobile phase is compatible with ESI (e.g., contains a volatile modifier like formic acid or ammonium (B1175870) hydroxide). Analyze samples promptly after preparation.[1][3] |
Table 1: Expected Mass-to-Charge Ratios (m/z) for this compound * Based on a molecular formula of C₂₉H₄₆N₇O₁₇P₃S and an exact mass of 889.188 Da.[4]
| Ion Species | Description | Expected m/z (Positive Mode) |
| [M+H]⁺ | Protonated parent molecule | 890.2 |
| [M+Na]⁺ | Sodium adduct | 912.2 |
| [M+K]⁺ | Potassium adduct | 928.2 |
| [M-507+H]⁺ | Characteristic fragment (loss of 3'-phosphoadenosine 5'-diphosphate)[5] | 383.2 |
| [C₈H₁₁O-S]⁺ | Acylium ion fragment (octadienoyl group) | 140.1 |
NMR Spectroscopy Troubleshooting
NMR is the definitive technique for confirming the trans,trans configuration of the double bonds.
| Problem | Potential Cause | Recommended Action |
| Broad, Unresolved Peaks | Sample aggregation; Paramagnetic impurities. | Decrease sample concentration. Ensure the sample is fully dissolved. If necessary, add a chelating agent like EDTA to remove trace metal ions. |
| Incorrect Coupling Constants for Olefinic Protons | Presence of geometric isomers (cis configuration). | A large coupling constant (~15 Hz) between olefinic protons is characteristic of a trans double bond. A smaller coupling constant (~10 Hz) indicates a cis configuration.[6] |
| Overlapping Signals | Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 600 MHz or greater) to improve spectral dispersion and resolve overlapping signals. |
Table 2: Characteristic ¹H-NMR Chemical Shifts for the Dienoyl Moiety * Predicted shifts in a solvent like CD₃OD. Actual shifts may vary.
| Proton(s) | Description | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| H-2 | Olefinic proton alpha to carbonyl | ~7.1 - 7.3 | Doublet of doublets, J ≈ 15, 10 Hz |
| H-3 | Olefinic proton beta to carbonyl | ~6.1 - 6.3 | Doublet, J ≈ 15 Hz |
| H-4, H-5 | Internal olefinic protons | ~5.8 - 6.2 | Multiplet |
| H-6 | Methylene (CH₂) protons | ~2.1 - 2.3 | Multiplet |
| H-8 | Terminal methyl (CH₃) protons | ~0.9 | Triplet, J ≈ 7 Hz |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC-UV
This method is designed to separate the target compound from common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the synthetic compound in Mobile Phase A to a final concentration of ~0.5 mg/mL. Keep the sample on ice and inject promptly.
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol confirms the molecular weight and key fragments of the compound.
-
Instrumentation: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10.5).[3]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.
-
Gradient Program: A suitable gradient similar to the HPLC method, adjusted for the shorter column (e.g., a 15-minute gradient from 5% to 95% B).
-
Flow Rate: 0.3 mL/min.
-
MS Parameters (Positive Ion Mode):
-
Ionization: ESI+.
-
Scan Mode: Full scan (m/z 200-1200) to find the parent ion, followed by Targeted MS/MS (Product Ion Scan).
-
Precursor Ion (for MS/MS): m/z 890.2.
-
Collision Energy: Optimize to observe the key fragment at m/z 383.2.
-
Protocol 3: Structural Verification by ¹H NMR
This protocol is used to confirm the chemical structure and stereochemistry.
-
Instrumentation: NMR Spectrometer (500 MHz or higher recommended).
-
Sample Preparation: Dissolve 2-5 mg of the lyophilized compound in ~0.6 mL of deuterated methanol (B129727) (CD₃OD).
-
Experiments:
-
1D ¹H Spectrum: Acquire a standard proton spectrum to observe chemical shifts and multiplicities.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton coupling networks, which helps in assigning the signals of the dienoyl chain.
-
-
Analysis: Confirm the presence of signals in the olefinic region (δ 5.8-7.3 ppm) and verify that the coupling constants for the H-2/H-3 protons are approximately 15 Hz, confirming the trans configuration.
Overall Purity Assessment Strategy
A multi-step, orthogonal approach is required for the definitive assessment of this compound purity. The relationship between the key analytical techniques is outlined below.
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start -> nmr [label="Structure Check"]; nmr -> nmr_purpose [style=dashed];
{hplc, lcms, nmr} -> result [label="Combine Data"]; } end_dot Caption: Integrated Purity Assessment Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H46N7O17P3S | CID 52921676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
Resolving co-elution problems in trans,trans-octa-2,4-dienoyl-CoA chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of trans,trans-octa-2,4-dienoyl-CoA.
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution of this compound with its geometric or positional isomers is a common challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a systematic approach to diagnose and resolve these separation issues.
Problem: Poor Resolution or Co-elution of Peaks
Symptom: A single, broad, or asymmetric peak is observed where multiple isomers of octa-2,4-dienoyl-CoA are expected. Mass spectrometry (MS) data may indicate the presence of multiple species with the same mass-to-charge ratio (m/z) within a single chromatographic peak.
Logical Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting co-elution problems.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to separate from its isomers?
A1: this compound and its geometric isomers (e.g., cis,trans-, trans,cis-, and cis,cis-) have very similar physicochemical properties, including hydrophobicity and molecular weight. Standard reversed-phase chromatography, which primarily separates compounds based on hydrophobicity, may not provide sufficient selectivity to resolve these subtle structural differences.
Q2: What is the first step I should take to improve the separation of octadienoyl-CoA isomers?
A2: The first and often most effective step is to evaluate your chromatographic column. If you are using a standard C18 column, consider switching to a stationary phase with different selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivity for compounds with double bonds due to pi-pi interactions. For geometric isomers, columns with high shape selectivity, such as those with C30 bonded phases, can be particularly effective.
Q3: How can I use the mobile phase to resolve co-eluting octadienoyl-CoA isomers?
A3: Mobile phase optimization is critical. Here are a few strategies:
-
Introduce an Ion-Pairing Agent: Acyl-CoAs are anionic. Adding a cationic ion-pairing agent (e.g., triethylamine (B128534) or dimethylbutylamine) to the mobile phase can improve peak shape and retention.
-
Optimize the Gradient: A shallower gradient can increase the separation time but often improves the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity. Methanol is a protic solvent and can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile.
Q4: Can adjusting the temperature help with co-elution?
A4: Yes, adjusting the column temperature can influence selectivity. The effect of temperature can vary depending on the mobile phase composition. It is recommended to systematically evaluate a range of temperatures (e.g., in 5°C increments) to determine the optimal condition for your separation.
Q5: What is the metabolic significance of this compound?
A5: this compound is an intermediate in the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered carbon positions. It is a substrate for the enzyme 2,4-dienoyl-CoA reductase, which is a key enzyme in this metabolic pathway.
Caption: Simplified pathway of polyunsaturated fatty acid β-oxidation.
Data Presentation
The following table provides a hypothetical yet representative example of how different chromatographic conditions can affect the separation of this compound from a co-eluting isomer.
| Chromatographic Condition | Analyte | Retention Time (min) | Resolution (Rs) |
| Condition A: Standard C18 Column | This compound | 12.5 | 0.8 |
| Co-eluting Isomer | 12.7 | ||
| Condition B: Phenyl-Hexyl Column | This compound | 14.2 | 1.6 |
| Co-eluting Isomer | 14.9 | ||
| Condition C: C18 with Ion-Pairing | This compound | 15.8 | 1.9 |
| Co-eluting Isomer | 16.7 |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis
This protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples.
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA) to the cell pellet or tissue homogenate.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
pH Adjustment (Optional but recommended for HPLC):
-
Neutralize the acidic extract with a potassium carbonate solution.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a low concentration of an ion-pairing agent).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC or LC-MS analysis.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC for Short-Chain Unsaturated Acyl-CoAs
This protocol provides a starting point for the separation of this compound and its isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM triethylammonium (B8662869) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM triethylammonium acetate in 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm or MS/MS.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 40 | 5 |
Note: This gradient is a starting point and should be optimized for your specific application to achieve the best resolution. A shallower gradient over a longer time may be necessary to separate closely eluting isomers.
Technical Support Center: Minimizing Sample Loss During trans,trans-Octa-2,4-dienoyl-CoA Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during the workup of trans,trans-octa-2,4-dienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound sample loss during experimental workup?
Sample loss of this compound can primarily be attributed to three factors:
-
Enzymatic Degradation: As an intermediate in the β-oxidation pathway of polyunsaturated fatty acids, this compound is susceptible to enzymatic degradation by cellular enzymes that may remain active during the initial stages of extraction.[1][2][3]
-
Chemical Instability: The thioester bond in acyl-CoAs is labile and can be hydrolyzed, particularly under non-optimal pH and temperature conditions.
-
Physical Loss: Adsorption to surfaces of tubes and pipette tips, as well as incomplete elution during purification steps like solid-phase extraction (SPE), can lead to significant sample loss.
Q2: What immediate steps should I take during sample collection and initial processing to minimize degradation?
To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity. This can be achieved by:
-
Flash-freezing: Immediately freeze tissue or cell samples in liquid nitrogen upon collection.
-
Acidic Quenching: Homogenize samples in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9) to denature enzymes.[4]
-
Cold Solvents: Use ice-cold solvents for extraction to maintain low temperatures throughout the process.
Q3: I am observing low recovery after solid-phase extraction (SPE). What are the likely causes and how can I troubleshoot this?
Low recovery after SPE can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Improper Column Conditioning | Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol (B129727) followed by equilibration buffer) to activate the stationary phase for optimal binding. |
| Sample Overload | Exceeding the binding capacity of the SPE sorbent will cause the sample to pass through without being retained. Consider using a larger SPE cartridge or reducing the amount of sample loaded. |
| Suboptimal Wash Steps | The wash solvent may be too strong, leading to the premature elution of this compound. Conversely, a wash that is too weak may not effectively remove interfering substances. Optimize the solvent strength of the wash buffer. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic solvent concentration in the elution buffer or try a different elution solvent. Ensure a sufficient volume of elution solvent is used. |
| Analyte Breakthrough | The flow rate during sample loading may be too fast, not allowing sufficient time for the analyte to interact with the sorbent. Reduce the flow rate to ensure proper binding. |
Q4: Which solvents are recommended for the extraction and elution of this compound?
A combination of organic solvents is typically used for the extraction of long-chain acyl-CoAs. A common and effective method involves homogenization in an acidic buffer followed by extraction with acetonitrile (B52724) and isopropanol (B130326).[5] For solid-phase extraction, elution is typically achieved with a solvent mixture containing an organic component like methanol or acetonitrile, often with a modifier like ammonium (B1175870) acetate (B1210297) to facilitate elution.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
Issue 1: Low Overall Yield of this compound
-
Symptom: The final quantified amount of this compound is consistently lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Cell Lysis/Tissue Homogenization: Ensure thorough disruption of the sample to release the analyte. For tissues, a glass homogenizer is effective.[4]
-
Degradation During Storage: Store samples at -80°C and avoid repeated freeze-thaw cycles.
-
Adsorption to Surfaces: Use low-retention tubes and pipette tips. Silanizing glassware can also minimize adsorption.
-
Inefficient Extraction: Optimize the solvent-to-sample ratio. A 20-fold excess of extraction solvent is often recommended.
-
Issue 2: Poor Reproducibility Between Replicates
-
Symptom: Significant variation in the quantified amount of this compound across identical samples.
-
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Ensure all samples are processed under identical conditions (temperature, time, solvent volumes).
-
Variable SPE Performance: Inconsistent packing of SPE cartridges can lead to variable recoveries. Use high-quality, pre-packed columns. Ensure a consistent flow rate during loading, washing, and elution.
-
Matrix Effects in LC-MS Analysis: Co-eluting impurities can suppress or enhance the ionization of the target analyte. Optimize the chromatographic separation and consider using an internal standard.
-
Quantitative Data Summary
The recovery of acyl-CoAs can vary depending on the specific methodology and tissue type. The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction methods. While not specific to this compound, these values provide a general benchmark.
| Extraction Method | Purification Method | Reported Recovery Rate | Reference |
| Acetonitrile/Isopropanol Extraction | Solid-Phase Extraction | 83-90% | [6] |
| Chloroform/Methanol/Water Extraction | Addition of Acyl-CoA-Binding Protein | Increased to 55% from 20% | [4] |
| KH2PO4 Buffer/Isopropanol/Acetonitrile | Oligonucleotide Purification Column | 70-80% | [4] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[4][5]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate (B86663) ((NH₄)₂SO₄)
-
Weak anion exchange (WAX) solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Add 2 mL of saturated ammonium sulfate solution and vortex again.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper organic layer containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the WAX SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the column with 2 mL of the initial extraction buffer (100 mM KH₂PO₄, pH 4.9).
-
Loading: Load the collected organic extract onto the SPE column.
-
Washing:
-
Wash the column with 2 mL of 2% formic acid to remove basic and neutral impurities.
-
Wash the column with 2 mL of water.
-
Wash the column with 2 mL of methanol to remove nonpolar impurities.
-
-
Elution: Elute the acyl-CoAs with 1.5 mL of 2% ammonium hydroxide in methanol, followed by 1.5 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS grade water/acetonitrile).
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
β-Oxidation Pathway of Unsaturated Fatty Acids
Caption: Simplified pathway of β-oxidation for polyunsaturated fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. aocs.org [aocs.org]
Addressing matrix effects in biological samples for trans,trans-octa-2,4-dienoyl-CoA analysis.
Welcome to the technical support center for the analysis of trans,trans-octa-2,4-dienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of biological samples, endogenous components like phospholipids (B1166683), salts, and metabolites can interfere with the ionization of this compound in the MS source.[2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and irreproducible quantification.[4][5] Phospholipids are a major cause of ion suppression in plasma and tissue extracts.[2][6]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The "gold standard" for quantifying matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[8] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute.[8]
Q3: What is the most effective way to minimize matrix effects for this compound analysis?
A3: A multi-faceted approach is often the most effective. This includes:
-
Advanced Sample Preparation: Implementing techniques that selectively remove interfering components is crucial. For biological matrices, this often involves the targeted removal of phospholipids.[9][10] Methods like solid-phase extraction (SPE), particularly mixed-mode SPE, are generally more effective at reducing matrix effects than simpler methods like protein precipitation (PPT).[11][12]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components is a key strategy.[13]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement.[6][13] For acyl-CoAs, which are challenging to synthesize, techniques like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to generate appropriate internal standards.[14][15][16]
Q4: Are there commercially available kits or products specifically for removing phospholipids?
A4: Yes, several products are designed for the selective removal of phospholipids from biological samples. These include phospholipid removal plates (e.g., Microlute® PLR) and cartridges (e.g., HybridSPE® Phospholipid, Oasis PRiME HLB).[9][10][17][18] These products often use a combination of protein precipitation and phospholipid filtration or specific chemical affinity to zirconia particles to provide a cleaner sample extract for LC-MS analysis.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination from matrix components.[5] 2. Interaction of the acyl-CoA with metal surfaces in the HPLC system.[19] | 1. Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[2] 2. Use a metal-free or PEEK-lined column and tubing to minimize analyte adsorption.[19] |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation due to instability of acyl-CoAs.[15] | 1. Optimize the sample preparation protocol. Compare different techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction.[11] 2. Ensure samples are processed quickly and at low temperatures. Use acidic conditions to improve stability.[20] |
| High Signal Variability Between Replicates | 1. Inconsistent matrix effects across different sample injections.[8] | 1. Improve sample clean-up to remove a higher percentage of matrix components.[21] 2. Incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[14][22] |
| Gradual Decrease in MS Signal Over a Run Sequence | 1. Buildup of non-volatile matrix components (e.g., phospholipids) in the MS source.[2] | 1. Enhance the sample preparation method to remove more matrix components.[10] 2. Perform regular cleaning of the mass spectrometer ion source. |
| No Signal or Very Low Signal for the Analyte | 1. Severe ion suppression.[4] 2. Complete loss of analyte due to adsorption.[19] | 1. Use the post-column infusion technique to identify regions of ion suppression and adjust chromatography to move the analyte peak away from these regions.[8] 2. Evaluate different sample preparation techniques to find one that removes the specific interfering compounds.[11] 3. Consider using a metal-free analytical column and system.[19] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is adapted from standard industry practices for quantifying matrix effects.[7]
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents.
-
Your established sample preparation materials (e.g., SPE cartridges, protein precipitation plates).
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution): Prepare a standard solution of this compound in the mobile phase at a mid-range concentration of your calibration curve.
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process blank matrix samples using your established sample preparation method.
-
After the final extraction step, spike the extracted matrix with the this compound reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable / No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Protocol 2: Sample Preparation using Phospholipid Removal SPE
This protocol is a general guideline based on commercially available phospholipid removal products.[10]
Objective: To extract this compound from plasma while minimizing phospholipid-based matrix effects.
Materials:
-
Plasma sample.
-
Phospholipid removal SPE plate (e.g., Oasis PRiME HLB).
-
Acetonitrile (B52724) with 0.1% formic acid.
-
Water with 0.1% formic acid.
Procedure:
-
Protein Precipitation: To 150 µL of plasma, add 300 µL of acetonitrile with 0.1% formic acid. Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Dilution: Take the supernatant and dilute it with water containing 0.1% formic acid.
-
Solid-Phase Extraction:
-
Load the diluted supernatant directly onto the phospholipid removal SPE plate. There is no need for conditioning or equilibration steps with this type of sorbent.[10]
-
Apply a gentle vacuum to pull the sample through the sorbent.
-
Wash the sorbent with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes typical outcomes when comparing different sample preparation methods for small molecule analysis in plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Phospholipid Removal (%) | Relative Matrix Effect |
| Protein Precipitation (PPT) | 90-105% | < 20% | High[11] |
| Liquid-Liquid Extraction (LLE) | 70-90% (can be lower for polar analytes) | 80-95% | Low to Moderate[11] |
| Solid-Phase Extraction (SPE) - Reversed Phase | 85-100% | 90-98% | Low[11] |
| Phospholipid Removal Plates/Cartridges | > 90%[18] | > 95%[10][17] | Very Low |
Visual Guides
Caption: Workflow for mitigating matrix effects in biological sample analysis.
Caption: Troubleshooting logic for addressing matrix effect-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. providiongroup.com [providiongroup.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bme.psu.edu [bme.psu.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.foxchase.org [profiles.foxchase.org]
- 16. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Identity of Synthesized trans,trans-octa-2,4-dienoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals working with intermediates of fatty acid metabolism, rigorous identity confirmation of synthesized molecules is paramount. This guide provides a comparative framework for validating the identity of trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the β-oxidation of polyunsaturated fatty acids.[1][2][3] This guide contrasts its analytical properties with a closely related isomer, trans,cis-octa-2,4-dienoyl-CoA, providing clarity on the specificity of common analytical techniques.
Comparative Analytical Data
The definitive identification of this compound requires a multi-pronged analytical approach. Below is a summary of expected results from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the trans,trans isomer with a potential synthetic impurity or alternative, the trans,cis isomer.
Table 1: Comparative HPLC-UV and LC-MS/MS Data
| Parameter | This compound | trans,cis-octa-2,4-dienoyl-CoA (Alternative) |
| Molecular Formula | C₂₉H₄₆N₇O₁₇P₃S | C₂₉H₄₆N₇O₁₇P₃S |
| Molecular Weight | 889.7 g/mol | 889.7 g/mol |
| HPLC Retention Time (Typical) | 12.5 min | 11.8 min |
| UV λmax | ~260 nm (adenine), ~305 nm (dienoyl) | ~260 nm (adenine), ~275 nm (dienoyl) |
| Parent Ion [M-H]⁻ | 888.2 m/z | 888.2 m/z |
| Key MS/MS Fragments | 507 (Adenosine-3',5'-diphosphate), 428 (3'-phospho-AMP), 346 (Pantetheine-P), 303 (Acyl portion loss) | 507 (Adenosine-3',5'-diphosphate), 428 (3'-phospho-AMP), 346 (Pantetheine-P), 303 (Acyl portion loss) |
Table 2: Comparative ¹H-NMR Spectroscopy Data (Acyl Chain Protons, in D₂O)
| Proton | This compound (Expected δ, ppm) | trans,cis-octa-2,4-dienoyl-CoA (Expected δ, ppm) |
| H2 (α) | ~6.1 (d) | ~6.0 (d) |
| H3 (β) | ~7.2 (dd) | ~7.0 (dd) |
| H4 (γ) | ~6.2 (m) | ~5.8 (m) |
| H5 (δ) | ~6.5 (m) | ~6.3 (m) |
| H6 (ε) | ~2.2 (q) | ~2.1 (q) |
| H7 (ζ) | ~1.4 (sextet) | ~1.4 (sextet) |
| H8 (η) | ~0.9 (t) | ~0.9 (t) |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are representative and may require optimization based on available instrumentation and specific sample characteristics.
Reversed-Phase HPLC-UV Analysis
This method separates the isomers based on their polarity and confirms the presence of the conjugated diene system.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength scan from 220-350 nm to determine the λmax of the dienoyl system.
-
Sample Preparation: The synthesized product is dissolved in Mobile Phase A to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides definitive molecular weight confirmation and structural information through fragmentation analysis.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.
-
LC Conditions: As described for HPLC-UV analysis.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS Analysis:
-
Full Scan (MS1): Scan from m/z 100 to 1000 to identify the parent ion [M-H]⁻.
-
Product Ion Scan (MS2): Isolate the parent ion (m/z 888.2) and fragment it to obtain the characteristic daughter ions.
-
-
Sample Preparation: The sample is diluted to approximately 10 µg/mL in the initial mobile phase conditions.
¹H-NMR Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous determination of the stereochemistry of the double bonds.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or a buffered D₂O solution.
-
Procedure:
-
Dissolve 1-5 mg of the lyophilized sample in 0.5 mL of D₂O.
-
Acquire a 1D ¹H spectrum.
-
Key parameters to analyze are the chemical shifts (δ) and coupling constants (J) of the vinyl protons (H2, H3, H4, H5). The J-values for trans double bonds are typically in the range of 12-18 Hz, while those for cis double bonds are in the range of 7-12 Hz.
-
Visualizing the Workflow and Biological Context
The following diagrams illustrate the experimental workflow for validating the synthesized compound and its role in the fatty acid β-oxidation pathway.
References
A Comparative Analysis of Enzymatic Activity: Trans,trans-octa-2,4-dienoyl-CoA versus Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data.
The metabolism of unsaturated fatty acids is a critical area of study in biochemistry and drug development, with enzymes that process these molecules representing potential therapeutic targets. A key intermediate in the beta-oxidation of polyunsaturated fatty acids is trans,trans-octa-2,4-dienoyl-CoA. Understanding the efficiency with which various enzymes process this substrate compared to others is crucial for elucidating metabolic pathways and for the design of targeted pharmacological interventions. This guide provides a comparative analysis of the enzymatic activity of key enzymes with this compound and alternative substrates, supported by experimental data and detailed protocols.
Key Enzymes in Dienoyl-CoA Metabolism
The primary enzymes involved in the metabolism of this compound are 2,4-dienoyl-CoA reductase (DECR) and enoyl-CoA hydratase (also known as crotonase). These enzymes play pivotal roles in the beta-oxidation spiral, enabling the breakdown of fatty acids for energy production.
-
2,4-Dienoyl-CoA Reductase (DECR): This enzyme is essential for the metabolism of polyunsaturated fatty acids containing double bonds at even-numbered positions.[1] It catalyzes the NADPH-dependent reduction of the C4-C5 double bond in 2,4-dienoyl-CoA thioesters to yield trans-3-enoyl-CoA.[2][3] Eukaryotic organisms possess both mitochondrial (mDECR) and peroxisomal (pDECR) forms of this enzyme, which differ in structure and substrate preference.[3][4] Notably, DECR can act on both 2-trans,4-cis and 2-trans,4-trans isomers of dienoyl-CoA.[3]
-
Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA.[5][6][7] There are different types of enoyl-CoA hydratases, and their substrate specificity can vary significantly based on the acyl chain length of the substrate.[5][8]
Comparative Enzymatic Activity Data
The substrate specificity of these enzymes is a critical determinant of their physiological function. The following tables summarize the available quantitative data comparing the enzymatic activity with various substrates.
Enoyl-CoA Hydratase Activity with Varying Chain Lengths
The R-enantiomer-specific enoyl-CoA hydratase (PhaJAc) from Aeromonas caviae demonstrates a clear preference for shorter chain length substrates. The specific activity of the wild-type enzyme was assayed with a range of trans-2-enoyl-CoA substrates.
| Substrate (trans-2-enoyl-CoA) | Chain Length | Specific Activity (U/mg) | C8/C4 Activity Ratio |
| Crotonyl-CoA | C4 | 1,594 | 5.4 x 10⁻⁴ |
| Octenoyl-CoA | C8 | 0.86 |
Table 1: Specific activities of wild-type R-specific enoyl-CoA hydratase from Aeromonas caviae with substrates of different chain lengths. Data sourced from a study on the alteration of chain length substrate specificity.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key enzyme assays cited in this guide.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of a dienoyl-CoA substrate. A modified and more sensitive version of this assay utilizes 5-phenyl-2,4-pentadienoyl-CoA as a substrate.[9]
Materials:
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.8
-
NADPH solution
-
Substrate solution (e.g., this compound or 5-phenyl-2,4-pentadienoyl-CoA)
-
Enzyme preparation (purified or cell extract)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and NADPH.
-
Add the enzyme preparation to the reaction mixture and incubate to establish a baseline reading.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Hydratase Activity Assay for Enoyl-CoA Hydratase
This spectrophotometric assay is based on the decrease in absorbance at 263 nm as the double bond of the trans-2-enoyl-CoA substrate is hydrated.[8]
Materials:
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate solution (trans-2-enoyl-CoA of varying chain lengths)
-
Enzyme solution
-
Quartz cuvette with a 1.0-cm light path
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing 895 µl of 50 mM Tris-HCl (pH 8.0) and 25 µM of the trans-2-enoyl-CoA substrate.
-
Initiate the reaction by adding 5 µl of the enzyme solution.
-
Measure the decrease in absorbance at 263 nm at 30°C.
-
The enzyme activity is calculated based on the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).[8]
Visualizing the Metabolic Context and Experimental Workflow
To provide a clearer understanding of the roles of these enzymes and the experimental procedures, the following diagrams have been generated.
References
- 1. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Trans,Trans-Octa-2,4-Dienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of trans,trans-octa-2,4-dienoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. The selection of a robust and reliable analytical method is critical for accurate biological investigation and drug development. This document presents a cross-validation framework and supporting experimental data for three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric Assays.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a method produces reliable and consistent results. This is particularly important when comparing data across different laboratories, instruments, or analytical techniques. The primary objective is to demonstrate the equivalency of analytical results, thereby ensuring data integrity and supporting regulatory compliance.
Below is a generalized workflow for the cross-validation of analytical methods.
Comparative Metabolomics of trans,trans-octa-2,4-dienoyl-CoA in Different Cell Lines: A Methodological Guide
Published: December 7, 2025
This guide provides a comparative overview of the methodologies used to quantify trans,trans-octa-2,4-dienoyl-CoA across different cell lines. It is intended for researchers, scientists, and drug development professionals interested in the roles of fatty acid metabolism in cellular processes and disease. The content herein synthesizes established protocols for acyl-CoA analysis and presents a framework for comparative studies.
This compound is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids.[1][2] The levels of this and other acyl-CoAs can vary significantly between different cell types, reflecting their unique metabolic states.[3][4] Altered fatty acid oxidation pathways have been implicated in various diseases, including cancer, making the quantification of intermediates like this compound a critical area of research.[5][6]
Metabolic Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids
The metabolism of polyunsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not recognized by the core beta-oxidation machinery. This compound is formed during the oxidation of fatty acids like linoleic acid. Its processing requires the enzyme 2,4-dienoyl-CoA reductase.[1] The pathway illustrates the steps involved in breaking down these fatty acids for energy production.[2][7]
Caption: Metabolic pathway of polyunsaturated fatty acid beta-oxidation.
Quantitative Comparison of this compound Levels
While no direct comparative studies on this compound across multiple cell lines are publicly available, existing research demonstrates significant variations in the concentrations of other acyl-CoA species between different cell types.[3] For instance, MCF7 breast cancer cells have been shown to contain much higher total amounts of fatty acyl-CoAs compared to RAW264.7 macrophage-like cells.[3] Based on these precedents, a hypothetical comparative analysis of this compound levels is presented below to illustrate expected variations.
| Cell Line | Cell Type | This compound (pmol/10⁶ cells) | Reference Metabolite: Palmitoyl-CoA (pmol/10⁶ cells) |
| MCF7 | Human Breast Adenocarcinoma | 0.085 ± 0.012 | 15.2 ± 2.1 |
| A549 | Human Lung Carcinoma | 0.042 ± 0.007 | 8.5 ± 1.3 |
| HEK293 | Human Embryonic Kidney | 0.025 ± 0.004 | 5.1 ± 0.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to reflect potential relative differences between cell lines based on published variations of other acyl-CoAs.[3]
Experimental Protocols
The quantification of short-chain acyl-CoAs like this compound in mammalian cells is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] This method offers high sensitivity and specificity, which is crucial for measuring low-abundance metabolites.[4][9]
Cell Culture and Harvesting
-
Cell Lines: MCF7, A549, and HEK293 cells are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. To minimize variability from the culture medium, it is recommended to use the same growth medium for all cell lines if possible.[10]
-
Harvesting: Cells are grown to approximately 80-90% confluency. For analysis, media is aspirated, and the attached cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is then quenched by adding an ice-cold extraction solvent, typically 10% trichloroacetic acid (TCA) or a cold methanol-water solution.[8][10] Cells are scraped and collected into microcentrifuge tubes.
Metabolite Extraction
-
Lysis and Precipitation: The cell suspension is subjected to sonication or freeze-thaw cycles to ensure complete cell lysis.[8] Protein is then precipitated by centrifugation at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[8]
-
Solid-Phase Extraction (SPE): The resulting supernatant, containing the acyl-CoAs, is purified using a solid-phase extraction column (e.g., Oasis HLB) to remove salts and other interfering substances.[8] The acyl-CoAs are eluted, dried under vacuum, and reconstituted in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using mobile phases typically consisting of an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile.
-
Mass Spectrometry: Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[3] This involves selecting a specific precursor ion for this compound and one of its characteristic product ions.
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard that is added at the beginning of the extraction process to account for sample loss.[9][11] A calibration curve is generated using a synthetic standard of this compound.
Data Analysis
-
Peak Integration: Chromatographic peaks corresponding to the analyte and internal standard are integrated.
-
Concentration Calculation: The concentration of this compound in the sample is calculated from the peak area ratio relative to the internal standard, using the calibration curve.
-
Normalization: The final values are normalized to the cell count (e.g., pmol/10⁶ cells) to allow for direct comparison between different cell lines.[8]
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical comparative metabolomics study for acyl-CoA analysis.[12][13]
Caption: A typical workflow for comparative cellular metabolomics analysis.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 7. aocs.org [aocs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. babraham.ac.uk [babraham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potential Early Warning Sign: A Comparative Guide to trans,trans-octa-2,4-dienoyl-CoA in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of trans,trans-octa-2,4-dienoyl-CoA as an emerging biomarker against established markers for metabolic diseases, supported by experimental data and detailed methodologies.
The rising prevalence of metabolic diseases such as obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD) necessitates the discovery of novel biomarkers for early detection and therapeutic monitoring. This guide explores the potential of this compound, an intermediate in the β-oxidation of polyunsaturated fatty acids, as a candidate biomarker. We present a comparative analysis of its underlying biological role, methods for its detection, and a performance comparison with current industry-standard biomarkers.
The Emerging Contender: this compound
This compound is a key metabolite in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its metabolism is dependent on the enzyme 2,4-dienoyl-CoA reductase (DECR). Impairment of this pathway can lead to the accumulation of upstream metabolites and cellular dysfunction. While direct evidence linking elevated levels of this compound to common metabolic diseases in large patient cohorts is still emerging, the study of rare genetic disorders provides a strong rationale for its investigation.
A recently identified inherited metabolic disorder, 2,4-dienoyl-CoA reductase deficiency, is associated with a phenotype resembling MASLD, characterized by hepatomegaly, elevated serum transaminases, and hepatic steatosis. This finding suggests that disruption of the unsaturated fatty acid oxidation pathway, and potentially the accumulation of intermediates like this compound, could play a role in the pathophysiology of more common metabolic liver diseases.
At a Glance: this compound vs. Established Biomarkers
The following table provides a high-level comparison of this compound with commonly used biomarkers for metabolic diseases.
| Biomarker | Biological Role | Primary Disease Association | Sample Type | Measurement Method |
| This compound | Intermediate in polyunsaturated fatty acid β-oxidation | Potentially MASLD, T2D, Obesity (under investigation) | Tissue, Plasma | LC-MS/MS |
| Fasting Plasma Glucose | Indicator of glucose homeostasis | Type 2 Diabetes | Plasma | Enzymatic Assay |
| HbA1c | Long-term glycemic control | Type 2 Diabetes | Whole Blood | Immunoassay, HPLC |
| HOMA-IR | Index of insulin (B600854) resistance | Insulin Resistance, T2D | Plasma | Calculation from Fasting Glucose and Insulin |
| ALT (Alanine Aminotransferase) | Enzyme released from damaged liver cells | Liver Disease (including MASLD) | Serum/Plasma | Enzymatic Assay |
| Acylcarnitines (e.g., C16, C18:1) | Esters of carnitine and fatty acids, reflecting acyl-CoA pools | Obesity, T2D, Fatty Acid Oxidation Disorders | Plasma, Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) |
| Inflammatory Markers (e.g., CRP, IL-6) | Proteins involved in the inflammatory response | Metabolic Syndrome, T2D, Cardiovascular Disease | Serum/Plasma | Immunoassay |
| Adipokines (e.g., Leptin, Adiponectin) | Hormones secreted by adipose tissue regulating metabolism | Obesity, Metabolic Syndrome, T2D | Serum/Plasma | Immunoassay |
Performance Metrics: A Head-to-Head Comparison
While specific performance data for this compound as a biomarker for widespread metabolic diseases is not yet available, the following table summarizes the performance of established biomarkers for their respective indications. This provides a benchmark against which emerging biomarkers will be evaluated.
| Biomarker | Disease/Condition | AUC | Sensitivity | Specificity | Cut-off Value |
| Fasting Plasma Glucose | Type 2 Diabetes | 0.703 - 0.91 | 65% - 82.3% | 65% - 89.4% | 104 - 128.5 mg/dL[1][2][3][4][5] |
| HOMA-IR | Insulin Resistance | 0.861 - 0.92 | 63.6% - 100% | 79% - 93.7% | >2.91 - >3.22[6][7][8] |
| ALT | NAFLD | 0.701 - 0.804 | 60.7% - 63% | 62.5% - 95% | >19 - >22.1 U/L[9] |
| ALT | NASH | 0.62 | - | - | -[10][11] |
| FibroScan (LSM) | Significant Liver Fibrosis (≥F2) | 0.863 | 62% - 92% | 74% - 79% | 7.3 - 8.4 kPa[12][13][14] |
| FibroScan (LSM) | Cirrhosis (F4) | 0.918 - 0.94 | 84% - 92% | 84% - 86% | 11.3 - 12.8 kPa[12][13][14] |
AUC: Area Under the Receiver Operating Characteristic Curve; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; ALT: Alanine Aminotransferase; NAFLD: Non-alcoholic Fatty Liver Disease; NASH: Non-alcoholic Steatohepatitis; LSM: Liver Stiffness Measurement. Performance metrics can vary depending on the study population and diagnostic criteria.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and analytical procedures, the following diagrams illustrate key pathways and workflows.
Detailed Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs is critical for their evaluation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are key considerations for a typical protocol.
Sample Preparation and Extraction
-
Objective: To efficiently extract acyl-CoAs from biological matrices while minimizing degradation and removing interfering substances.
-
Protocol Summary:
-
Tissue Homogenization: Flash-frozen tissue samples are homogenized in a cold buffer, often containing an acid like 5-sulfosalicylic acid (SSA) to precipitate proteins and stabilize acyl-CoAs.
-
Plasma Extraction: Proteins in plasma are precipitated using a cold organic solvent (e.g., acetonitrile) or an acid like SSA.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C]-labeled acyl-CoA) is added at the beginning of the extraction to correct for sample loss and matrix effects.
-
Centrifugation: The mixture is centrifuged to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the acyl-CoAs is collected for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate and quantify individual acyl-CoA species with high sensitivity and specificity.
-
Protocol Summary:
-
Chromatographic Separation: The extracted sample is injected onto a reversed-phase liquid chromatography column (e.g., C18). A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Selects the precursor ion (the specific m/z of the target acyl-CoA).
-
Q2 (Collision Cell): The precursor ion is fragmented.
-
Q3 (Third Quadrupole): Selects a specific fragment ion characteristic of the target acyl-CoA.
-
-
Quantification: The abundance of the fragment ion is measured over time, and the area under the chromatographic peak is used to quantify the amount of the specific acyl-CoA by comparing it to a standard curve generated with known concentrations of the analyte. For this compound (C8:2-CoA), specific precursor and fragment ion pairs would be used for detection.
-
Future Directions and Conclusion
The investigation of this compound as a biomarker for metabolic diseases is in its early stages. While the link between a rare deficiency in its metabolizing enzyme and a MASLD-like phenotype is compelling, further research is needed to validate its utility in the broader context of common metabolic disorders.
Key areas for future investigation include:
-
Cohort Studies: Quantification of this compound levels in large, well-characterized patient cohorts with obesity, T2D, and MASLD to establish correlations with disease presence and severity.
-
Performance Evaluation: Determination of the diagnostic and prognostic performance (AUC, sensitivity, specificity) of this compound and comparison with established biomarkers.
-
Mechanistic Studies: Elucidation of the precise mechanisms by which accumulation of this compound and other unsaturated fatty acid oxidation intermediates may contribute to cellular lipotoxicity, inflammation, and insulin resistance.
References
- 1. The ROC curve in the evaluation of fasting capillary blood glucose as a screening test for diabetes and IGT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 5. oatext.com [oatext.com]
- 6. The threshold value for identifying insulin resistance (HOMA-IR) in an admixed adolescent population: A hyperglycemic clamp validated study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Evaluating indices of insulin resistance and estimating the prevalence of insulin resistance in a large biobank cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Predictive value of ALT levels for non-alcoholic steatohepatitis (NASH) and advanced fibrosis in non-alcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of liver inflammation on accuracy of FibroScan device in assessing liver fibrosis stage in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Accuracy of fibroscan, compared with histology, in analysis of liver fibrosis in patients with hepatitis B or C: a United States multicenter study. [scholars.duke.edu]
- 14. Accuracy of FibroScan in analysis of liver fibrosis in patients with concomitant chronic Hepatitis B and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Altered Acyl-CoA Profiles: A Comparative Analysis of trans,trans-octa-2,4-dienoyl-CoA in Health and Disease
For Immediate Release
This guide provides a comparative overview of trans,trans-octa-2,4-dienoyl-CoA levels in healthy versus diseased tissues, tailored for researchers, scientists, and drug development professionals. The focus is on the pathophysiological implications of altered levels of this specific acyl-CoA intermediate, particularly in the context of inherited metabolic disorders.
This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids. Its metabolism is crucial for energy production from dietary fats. Dysregulation of its concentration can be indicative of specific enzymatic defects, leading to serious health consequences.
Quantitative Data Summary
Direct quantitative measurements of this compound in human tissues are scarce due to the rarity of the associated metabolic disorder. However, based on the established biochemical pathway and findings from case studies of 2,4-dienoyl-CoA reductase deficiency, a significant accumulation of this metabolite is expected in affected tissues. The following table illustrates the anticipated quantitative differences.
| Tissue | Analyte | Healthy Control (nmol/g tissue) | 2,4-Dienoyl-CoA Reductase Deficiency (nmol/g tissue) | Fold Change (Diseased/Healthy) |
| Liver | This compound | Low / Undetectable | Significantly Elevated | >10x (Predicted) |
| Muscle | This compound | Low / Undetectable | Significantly Elevated | >10x (Predicted) |
Note: The values for the diseased state are predicted based on the enzymatic block in 2,4-dienoyl-CoA reductase deficiency. The actual concentrations can vary depending on the severity of the enzyme deficiency and the individual's metabolic state.
Pathophysiological Context: 2,4-Dienoyl-CoA Reductase Deficiency
The primary disease associated with altered this compound levels is 2,4-dienoyl-CoA reductase deficiency, a rare autosomal recessive disorder of fatty acid oxidation.[1][2] This condition is caused by a deficiency of the enzyme 2,4-dienoyl-CoA reductase, which is essential for the metabolism of polyunsaturated fatty acids with double bonds at even-numbered positions.[2]
In a healthy individual, 2,4-dienoyl-CoA reductase catalyzes the reduction of trans,2,cis,4-dienoyl-CoA and trans,2,trans,4-dienoyl-CoA to trans,3-enoyl-CoA, allowing β-oxidation to proceed. In individuals with 2,4-dienoyl-CoA reductase deficiency, this step is blocked, leading to the accumulation of upstream metabolites, including this compound. While direct measurement of this specific acyl-CoA is not commonly reported in clinical cases, the detection of downstream metabolites like 2-trans,4-cis-decadienoylcarnitine (B1145707) in urine and blood serves as a diagnostic marker.[1][2]
Clinical manifestations of 2,4-dienoyl-CoA reductase deficiency are severe and can include hypotonia, respiratory distress, and developmental delay.[1] Recent research has also linked a deficiency in 2,4-dienoyl-CoA reductase 1 (DECR1) to the development of steatotic liver disease, highlighting the importance of this pathway in maintaining liver health.[3][4][5]
Experimental Protocols
The quantification of acyl-CoA species in biological tissues is a complex analytical challenge. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Tissue Homogenization: Snap-frozen tissue samples (e.g., liver, muscle) are homogenized in a cold extraction solvent, typically a mixture of isopropanol (B130326) and aqueous ammonium (B1175870) acetate.
-
Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is subjected to solid-phase extraction to enrich for acyl-CoAs and remove interfering substances. A common approach involves using a C18 SPE cartridge.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent suitable for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each acyl-CoA species. For this compound, the precursor ion would be its molecular weight, and a characteristic product ion would be monitored.
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for each class of acyl-CoA. A calibration curve is generated using known concentrations of authentic standards.
Visualizations
Caption: β-oxidation pathway of polyunsaturated fatty acids and the impact of 2,4-dienoyl-CoA reductase deficiency.
Caption: Experimental workflow for the quantification of acyl-CoAs in tissue samples.
References
- 1. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steatotic liver disease associated with 2,4-dienoyl-CoA reductase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of trans,trans-octa-2,4-dienoyl-CoA in Fatty Acid Metabolism: A Comparative Guide
An in-depth analysis of the research findings surrounding trans,trans-octa-2,4-dienoyl-CoA reveals its central position in the β-oxidation of polyunsaturated fatty acids. This guide provides a comparative overview of the key enzymes involved in its metabolism, their catalytic mechanisms, and the implications for human health, tailored for researchers, scientists, and drug development professionals.
This compound is a critical intermediate in the breakdown of dietary unsaturated fatty acids, particularly those with double bonds at even-numbered carbon positions.[1][2] Its efficient processing is vital for energy production and preventing the accumulation of potentially toxic metabolic intermediates. The metabolism of this molecule requires a set of auxiliary enzymes to the core β-oxidation pathway, primarily 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase.
Enzymatic Processing of this compound: A Comparative Analysis
The degradation of polyunsaturated fatty acids stalls when the standard β-oxidation machinery encounters double bonds in unfavorable positions, leading to the formation of intermediates like this compound. Two key enzymes, 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase, are responsible for its further metabolism.
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | EC Number | Function | Substrate(s) | Product(s) | Cellular Localization |
| 2,4-Dienoyl-CoA Reductase | 1.3.1.34 | Reduces the C4-C5 double bond of 2,4-dienoyl-CoA.[1] | This compound, other 2,4-dienoyl-CoAs | trans-2-Enoyl-CoA | Mitochondria, Peroxisomes |
| Δ3,5,Δ2,4-Dienoyl-CoA Isomerase | 5.3.3.- | Isomerizes 3,5-dienoyl-CoA to 2,4-dienoyl-CoA.[3] | 3,5-Octadienoyl-CoA | This compound | Mitochondria[3] |
The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the β-oxidation of polyunsaturated fatty acids.[4] This NADPH-dependent enzyme converts trans,trans-2,4-dienoyl-CoA to trans-3-enoyl-CoA, which is then isomerized to the standard β-oxidation intermediate, trans-2-enoyl-CoA.[1][4]
The Metabolic Pathway of Unsaturated Fatty Acid Oxidation
The following diagram illustrates the pathway for the β-oxidation of an unsaturated fatty acid, highlighting the formation and subsequent processing of this compound.
Caption: β-oxidation pathway for unsaturated fatty acids.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing the substrate this compound involves the following steps:
-
Oxidation of the Aldehyde: trans,trans-2,4-Decadienal is oxidized to trans,trans-2,4-decadienoic acid using silver oxide (Ag₂O).[4]
-
Thioester Synthesis: The resulting free fatty acid is then coupled with Coenzyme A (CoA) using a mixed anhydride (B1165640) method to form the final product, trans,trans-2,4-decadienoyl-CoA.[4]
-
Purification: The synthesized thioester is purified using reverse-phase high-performance liquid chromatography (HPLC).[4]
Enzyme Activity Assays
The activity of enzymes involved in this compound metabolism can be measured spectrophotometrically.
-
2,4-Dienoyl-CoA Reductase Assay: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5]
-
Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Assay: The isomerization of 3,5-octadienoyl-CoA to 2,4-octadienoyl-CoA can be followed by observing the increase in absorbance at 280 nm.
The following diagram outlines a typical experimental workflow for studying these enzymes.
Caption: Experimental workflow for enzyme characterization.
Clinical Significance
Deficiencies in the enzymes responsible for metabolizing this compound can lead to serious metabolic disorders. A deficiency in 2,4-dienoyl-CoA reductase has been identified as a possible new inborn error of fatty acid oxidation.[6] This condition can result in the accumulation of unusual metabolites, such as 2-trans,4-cis-decadienoylcarnitine, derived from the incomplete oxidation of linoleic acid.[6] Furthermore, recent studies have linked a deficiency in mitochondrial 2,4-dienoyl-CoA reductase (DECR1) to metabolic dysfunction-associated steatotic liver disease (MASLD).[7] The impaired detoxification of reactive aldehydes, such as trans,trans-2,4-decadienal, which can be formed from the oxidation of omega-6 fatty acids, has also been implicated in altered insulin (B600854) signaling and the promotion of microvascular disease.[8]
Conclusion
The metabolism of this compound is a critical juncture in the breakdown of polyunsaturated fatty acids. A thorough understanding of the enzymes involved, their reaction mechanisms, and their regulation is essential for developing therapeutic strategies for metabolic disorders linked to defects in fatty acid oxidation. This guide provides a foundational comparison of the current research, highlighting the importance of this metabolic intermediate in maintaining cellular energy homeostasis and preventing disease. Further research into the specific kinetics and regulation of these enzymes will be crucial for advancing our knowledge in this field.
References
- 1. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Delta 3,5, delta 2,4-dienoyl-CoA isomerase from rat liver mitochondria. Purification and characterization of a new enzyme involved in the beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steatotic liver disease associated with 2,4-dienoyl-CoA reductase 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired Detoxification of Trans, Trans-2,4-Decadienal, an Oxidation Product from Omega-6 Fatty Acids, Alters Insulin Signaling, Gluconeogenesis and Promotes Microvascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of a Key Fatty Acid Intermediate: A Comparative Guide to Isotopic Tracer Studies of trans,trans-octa-2,4-dienoyl-CoA
For researchers, scientists, and drug development professionals, understanding the precise metabolic pathways of fatty acids is paramount for developing novel therapeutics for metabolic diseases. This guide provides a comprehensive comparison of the validated metabolic fate of trans,trans-octa-2,4-dienoyl-CoA, a critical intermediate in the beta-oxidation of polyunsaturated fatty acids. We delve into the isotopic tracer studies that have illuminated its primary metabolic route and explore an alternative pathway, supported by experimental evidence. Detailed experimental protocols for conducting similar tracer studies are also provided.
The mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation machinery. One such intermediate, this compound, is formed during the degradation of fatty acids with double bonds extending from even-numbered carbon atoms. Its metabolic fate is crucial for the complete oxidation of these essential dietary components.
The Canonical Pathway: Reduction by 2,4-Dienoyl-CoA Reductase
The primary and most well-established pathway for the metabolism of this compound involves the action of the NADPH-dependent enzyme, 2,4-dienoyl-CoA reductase (DECR1). This enzyme catalyzes the reduction of the conjugated diene system to a single double bond, yielding trans-3-enoyl-CoA.[1] This product is then isomerized by Δ3,Δ2-enoyl-CoA isomerase to trans-2-enoyl-CoA, a substrate that can re-enter the main beta-oxidation spiral. This pathway is considered the rate-limiting step in the beta-oxidation of PUFAs.[1][2]
Isotopic tracer studies have been instrumental in validating this pathway and elucidating the stereochemistry of the reduction reaction. A key study utilizing deuterium-labeled substrates provided direct evidence for the mechanism of DECR1.
dot
Figure 1. The canonical metabolic pathway of this compound.
An Alternative Route: The Epimerase Pathway
While the reductase-dependent pathway is considered dominant, an alternative metabolic route, known as the epimerase pathway, has been described, particularly in peroxisomes. In this pathway, the this compound would undergo hydration by enoyl-CoA hydratase to form 3-hydroxy-4-enoyl-CoA. Subsequent steps would involve epimerization and further reactions to ultimately yield a substrate for the core beta-oxidation machinery. However, for intermediates like this compound, the reductase-dependent pathway is generally favored in mitochondria.
dot
Figure 2. A proposed alternative epimerase pathway for dienoyl-CoA metabolism.
Comparative Analysis of Metabolic Fates
The following table summarizes the key differences between the two pathways for the metabolism of this compound.
| Feature | Reductase-Dependent Pathway | Epimerase Pathway |
| Key Enzyme | 2,4-Dienoyl-CoA Reductase (DECR1) | 3-Hydroxyacyl-CoA Epimerase |
| Cofactor Requirement | NADPH | - |
| Initial Product | trans-3-Enoyl-CoA | 3-Hydroxy-4-enoyl-CoA |
| Cellular Location | Primarily Mitochondria | Primarily Peroxisomes |
| Evidence | Strong, supported by isotopic tracer studies | Postulated, less direct evidence for this specific substrate |
Supporting Experimental Data from Isotopic Tracer Studies
A foundational study on the properties of 2,4-dienoyl-CoA reductase from beef liver mitochondria provided direct evidence for the reductase-dependent pathway using stable isotopes. The researchers used deuterium-labeled NADPH ([4-²H]NADPH) and heavy water (²H₂O) to trace the origin of hydrogen atoms incorporated into the product, 3-decenoyl-CoA (an analog of the product from octa-2,4-dienoyl-CoA).
| Tracer | Labeled Substrate | Product | Deuterium (B1214612) Incorporation | Conclusion |
| [4R-²H]NADPH | trans,trans-Deca-2,4-dienoyl-CoA | 3-Decenoyl-CoA | None | The hydride transfer from NADPH is stereospecific to the 4S position. |
| [4S-²H]NADPH | trans,trans-Deca-2,4-dienoyl-CoA | 3-Decenoyl-CoA | One deuterium atom at C5 | Confirms direct hydride transfer from NADPH to the C5 position of the acyl-CoA. |
| ²H₂O | trans,trans-Deca-2,4-dienoyl-CoA | 3-Decenoyl-CoA | One deuterium atom at C2 | Indicates that a proton from the solvent is added at the C2 position. |
These results strongly support a mechanism where the reduction of the 2,4-dienoyl-CoA involves a hydride transfer from NADPH to C5 and a proton addition from the solvent to C2, consistent with the formation of a trans-3-enoyl-CoA product.
Experimental Protocols
Reproducing and extending these findings requires robust experimental protocols. Below are detailed methodologies for conducting isotopic tracer studies to investigate the metabolic fate of this compound.
Protocol 1: Stable Isotope Tracing of Acyl-CoA Metabolism in Isolated Mitochondria
This protocol outlines the use of ¹³C-labeled fatty acids to trace their metabolism through beta-oxidation in isolated mitochondria.
dot
Figure 3. Workflow for isotopic tracer studies in isolated mitochondria.
1. Isolation of Mitochondria:
-
Isolate mitochondria from the tissue of interest (e.g., rat liver, heart) using differential centrifugation. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
2. Incubation with ¹³C-Labeled Substrate:
-
Resuspend the isolated mitochondria in a respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, and EGTA).
-
Add the ¹³C-labeled fatty acid precursor (e.g., [U-¹³C]linoleic acid) to the mitochondrial suspension. The concentration should be optimized based on the experimental goals.
-
Initiate the reaction by adding a respiratory substrate (e.g., malate (B86768) and pyruvate) and ADP to stimulate oxidative phosphorylation.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
3. Reaction Quenching and Acyl-CoA Extraction:
-
Stop the reaction by adding a quenching solution, such as ice-cold 1 M perchloric acid, followed by immediate vortexing.
-
Centrifuge to pellet the precipitated protein.
-
Extract the acyl-CoA esters from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoAs from the cartridge and dry the eluate under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried acyl-CoA extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Separate the different acyl-CoA species using reverse-phase liquid chromatography.
-
Detect and quantify the different isotopologues of this compound and its downstream metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Determine the mass isotopologue distribution of the targeted acyl-CoA species. The presence of ¹³C-labeled this compound and its conversion to ¹³C-labeled trans-3-enoyl-CoA and trans-2-enoyl-CoA will validate the metabolic flux through the reductase-dependent pathway.
Protocol 2: Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis
This protocol provides a method for extracting acyl-CoAs from cultured cells for subsequent analysis.
1. Cell Culture and Labeling:
-
Culture the cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing the ¹³C-labeled fatty acid precursor.
-
Incubate for a time course to monitor the incorporation of the label into the acyl-CoA pool.
2. Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, scrape the cells in the presence of ice-cold extraction solvent (e.g., 80% methanol). For suspension cells, pellet the cells and resuspend in the extraction solvent.
-
Add an internal standard (e.g., a ¹³C-labeled acyl-CoA not expected to be present in the cells) to the extraction solvent for quantification.
-
Lyse the cells by sonication or vigorous vortexing.
3. Protein Precipitation and Supernatant Collection:
-
Centrifuge the cell lysate at high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
4. Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples as described in Protocol 1. The data will reveal the relative abundance of different acyl-CoA species and their isotopic enrichment, providing insights into the metabolic fate of the labeled fatty acid.
By employing these isotopic tracer methodologies, researchers can gain a deeper understanding of the intricate pathways of fatty acid metabolism, paving the way for the development of targeted therapies for a range of metabolic disorders. The validation of the reductase-dependent pathway for this compound metabolism stands as a testament to the power of these techniques in elucidating fundamental biochemical processes.
References
Side-by-side comparison of 2,4-dienoyl-CoA reductase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dienoyl-CoA reductase (DECR) is a critical enzyme in the metabolism of polyunsaturated fatty acids. It plays a pivotal role in the β-oxidation pathway by reducing 2,4-dienoyl-CoA intermediates, which are formed during the degradation of fatty acids with double bonds at even-numbered positions. This function is essential for maintaining lipid homeostasis, and dysregulation of DECR activity has been implicated in various metabolic diseases and cancer. There are two main isoforms of this enzyme: the mitochondrial DECR1 and the peroxisomal DECR2. Given its metabolic significance, DECR represents a promising therapeutic target. This guide provides a side-by-side comparison of compounds reported to inhibit DECR, with a focus on their mechanisms and available data.
Comparative Analysis of 2,4-Dienoyl-CoA Reductase Inhibitors
Direct and specific inhibitors of 2,4-dienoyl-CoA reductase are not extensively documented in publicly available literature, making a comprehensive side-by-side comparison with quantitative inhibitory constants (IC50 or Ki) challenging. However, some compounds have been identified to modulate the activity of DECR isoforms, either directly or indirectly. This section focuses on two such compounds: Thioridazine, which has been linked to the inhibition of peroxisomal β-oxidation and DECR2, and Ebselen, a compound suggested to inhibit the mitochondrial DECR1.
It is important to note that while these compounds have been associated with DECR inhibition, detailed biochemical characterization and direct comparison of their potency against DECR are not yet available. The following table summarizes the existing information on these potential inhibitors.
| Feature | Thioridazine | Ebselen |
| Primary Target Isoform | DECR2 (Peroxisomal) | DECR1 (Mitochondrial) |
| Proposed Mechanism of DECR Inhibition | Inhibition of peroxisomal β-oxidation (perFAO)[1] | Acts as a DECR1 inhibitor through redox reactions, likely by interacting with thiol groups[1] |
| Other Reported Biological Activities | Dopamine receptor D2 antagonist, antipsychotic, anti-anxiety, inhibitor of PI3K-Akt-mTOR signaling, anticancer activity[2][3][4] | Antioxidant, anti-inflammatory, cytoprotective, inhibitor of thioredoxin reductase, inhibitor of DMT1-mediated iron uptake[5][6][7] |
| Reported Effects in Cellular Models | Suppressed proliferation, migration, and 3D growth of prostate cancer cell lines[1] | Bactericidal activity against various bacteria, including drug-resistant strains[7][8] |
| Quantitative Data (IC50/Ki for DECR) | Not available in the public domain. | Not available in the public domain. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 2,4-dienoyl-CoA reductase inhibitors.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the activity of DECR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified recombinant DECR1 or DECR2 enzyme
-
NADPH
-
2,4-Hexadienoyl-CoA (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer, 400 µM NADPH, and the desired concentration of the test inhibitor or vehicle control.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and any potential pre-incubation of the inhibitor with the enzyme.
-
Initiate the reaction by adding 2 µL of the purified DECR enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 20 seconds for up to 15 minutes.
-
The rate of NADPH consumption is proportional to the DECR activity.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the percentage of inhibition relative to the vehicle control. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cultured cells expressing the target DECR isoform
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Apparatus for heating cell suspensions (e.g., PCR cycler, heating block)
-
Western blotting equipment and reagents
-
Primary antibody specific for the DECR isoform
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
Procedure:
-
Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DECR protein in the supernatant by Western blotting.
-
A shift in the melting curve (the temperature at which 50% of the protein aggregates) to a higher temperature in the presence of the inhibitor indicates target engagement.
-
An isothermal dose-response curve can be generated by treating cells with varying inhibitor concentrations at a fixed temperature to determine the concentration required for half-maximal stabilization.
Visualizations
Signaling Pathway
Caption: The role of 2,4-Dienoyl-CoA Reductase in the β-oxidation of polyunsaturated fatty acids.
Experimental Workflow
Caption: A typical workflow for the screening and validation of 2,4-Dienoyl-CoA Reductase inhibitors.
References
- 1. Peroxisomal β-oxidation enzyme, DECR2, regulates lipid metabolism and promotes treatment resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. DR2 blocker thioridazine: A promising drug for ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Confirming the Stereochemistry of trans,trans-Octa-2,4-dienoyl-CoA Products: A Comparative Guide
For researchers in drug development and metabolic studies, accurate determination of the stereochemistry of lipid intermediates is paramount. This guide provides a comparative analysis of trans,trans-octa-2,4-dienoyl-CoA and its stereoisomers, offering experimental protocols and data to facilitate their identification and characterization.
Introduction
This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids. The precise stereochemistry of the double bonds at the C2 and C4 positions is critical for its recognition and processing by enzymes such as 2,4-dienoyl-CoA reductase. Incorrect stereoisomers can act as metabolic inhibitors or lead to the formation of aberrant products, underscoring the need for rigorous stereochemical confirmation. This guide compares the trans,trans isomer with its cis,trans counterpart, providing analytical methods for their differentiation and characterization.
Comparative Analysis of Stereoisomers
The primary alternatives to this compound in a biological or synthetic context are its geometric isomers, principally cis,trans-octa-2,4-dienoyl-CoA. The difference in the spatial arrangement of substituents around the double bonds significantly impacts their physical, chemical, and biological properties.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of Octa-2,4-dienoic Acid Isomers
| Property | trans,trans-Octa-2,4-dienoic Acid | cis,trans-Octa-2,4-dienoic Acid |
| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol | 140.18 g/mol |
| ¹H NMR (CDCl₃, ppm) | ~7.2-7.4 (m, 1H, H3), ~6.1-6.3 (m, 2H, H2, H4), ~5.8 (d, 1H, H5), ~2.1 (q, 2H, H6), ~0.9 (t, 3H, H7) | Distinct shifts for vinylic protons compared to the trans,trans isomer are expected due to different shielding effects. |
| ¹³C NMR (CDCl₃, ppm) | Olefinic carbons typically resonate in the 125-150 ppm range. | Shifts of olefinic carbons will differ from the trans,trans isomer. |
| UV λmax | ~260 nm | Expected to be slightly different from the trans,trans isomer. |
Table 2: Comparative Enzymatic Activity with 2,4-Dienoyl-CoA Reductase
| Substrate | Relative Activity (%) | Km (µM) | Vmax (U/mg) |
| This compound | 100 | Data not available for C8 chain | Data not available for C8 chain |
| cis,trans-Octa-2,4-dienoyl-CoA | Lower than trans,trans | Likely higher than trans,trans | Likely lower than trans,trans |
Experimental Protocols
Synthesis of trans,trans-Octa-2,4-dienoic Acid
This protocol is adapted from the synthesis of similar trans,trans-dienoic acids.
Materials:
-
Malonic acid
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
A mixture of crotonaldehyde and malonic acid in pyridine is prepared.
-
A catalytic amount of piperidine is added, and the mixture is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and acidified with hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
The crude trans,trans-octa-2,4-dienoic acid is purified by recrystallization or column chromatography.
Conversion of Octa-2,4-dienoic Acid to Octa-2,4-dienoyl-CoA
Materials:
-
trans,trans-Octa-2,4-dienoic acid
-
Oxalyl chloride
-
Coenzyme A (CoA)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
trans,trans-Octa-2,4-dienoic acid is converted to its acyl chloride by reacting with oxalyl chloride in an anhydrous solvent.
-
In a separate flask, Coenzyme A is dissolved in a buffered aqueous solution.
-
The freshly prepared acyl chloride is slowly added to the Coenzyme A solution under basic conditions (maintained with triethylamine) and vigorous stirring at low temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting this compound is purified by solid-phase extraction or HPLC.
Stereochemical Confirmation by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
Acetonitrile (B52724) and water gradient, both containing 0.1% trifluoroacetic acid.
Procedure:
-
Prepare standard solutions of synthesized this compound and, if available, the cis,trans isomer.
-
Inject the samples onto the HPLC system.
-
Elute the compounds using a suitable gradient program (e.g., starting with a lower concentration of acetonitrile and gradually increasing).
-
Monitor the elution profile at the λmax of the dienoyl-CoA chromophore (around 260 nm).
-
The trans,trans and cis,trans isomers are expected to have different retention times, allowing for their separation and identification. The trans,trans isomer is generally less polar and will have a longer retention time.
Stereochemical Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (¹H NMR and ¹³C NMR)
Sample Preparation:
-
Dissolve the purified octa-2,4-dienoic acid or its CoA ester in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
Procedure:
-
Acquire ¹H and ¹³C NMR spectra.
-
For the trans,trans isomer, the coupling constants (J-values) between the vinylic protons (H2-H3 and H4-H5) are expected to be in the range of 14-16 Hz.
-
For a cis double bond, the corresponding coupling constant would be in the range of 8-12 Hz.
-
The chemical shifts of the vinylic protons and carbons will also differ between the isomers due to different electronic environments.
Enzymatic Assay with 2,4-Dienoyl-CoA Reductase
This assay compares the rate of reduction of the trans,trans and potential cis,trans isomers.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
NADPH
-
This compound
-
Alternative isomer (cis,trans-octa-2,4-dienoyl-CoA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and the enzyme.
-
Initiate the reaction by adding the dienoyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity.
-
Repeat the assay with the other isomer.
-
Compare the activities to determine the enzyme's stereoselectivity.
Visualizations
Experimental Workflow for Stereochemical Confirmation
Caption: Workflow for the synthesis and stereochemical confirmation of this compound.
Beta-Oxidation Pathway of Polyunsaturated Fatty Acids
Caption: The role of this compound in the β-oxidation of polyunsaturated fatty acids.
A Comparative Guide to the Metabolism of trans,trans-octa-2,4-dienoyl-CoA Across Species
For Researchers, Scientists, and Drug Development Professionals
The metabolism of polyunsaturated fatty acids is a fundamental biological process with significant implications for health and disease. A key intermediate in the β-oxidation of these fatty acids is trans,trans-octa-2,4-dienoyl-CoA. The enzymatic processing of this metabolite, primarily by 2,4-dienoyl-CoA reductase, exhibits notable variations across different species and even between subcellular compartments within the same organism. Understanding these differences is crucial for basic research, as well as for the development of therapeutic agents targeting fatty acid metabolism.
This guide provides a comparative analysis of this compound metabolism, focusing on the key enzyme 2,4-dienoyl-CoA reductase (DECR). We will explore the differences in this metabolic pathway in mammals (human, rat, and bovine), yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli), supported by available experimental data.
Subcellular Localization and Isoform Variation
In eukaryotic organisms, the β-oxidation of fatty acids occurs in two primary locations: mitochondria and peroxisomes. This compartmentalization also applies to the metabolism of this compound, with distinct isoforms of 2,4-dienoyl-CoA reductase residing in each organelle.
-
Mitochondrial β-oxidation is the primary pathway for the degradation of short, medium, and long-chain fatty acids to generate ATP.
-
Peroxisomal β-oxidation is essential for the initial breakdown of very-long-chain fatty acids and branched-chain fatty acids. In mammals, this process is incomplete, with the shortened acyl-CoAs being further metabolized in the mitochondria. However, in yeast and plants, β-oxidation in peroxisomes can proceed to completion.
Comparative Analysis of 2,4-Dienoyl-CoA Reductase
The enzyme 2,4-dienoyl-CoA reductase (EC 1.3.1.34) is central to the metabolism of this compound. It catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which can then re-enter the β-oxidation spiral. Significant differences in the properties of this enzyme have been observed across species.
Data Presentation: A Comparative Overview of 2,4-Dienoyl-CoA Reductase
| Feature | Human (Mitochondrial - mDECR) | Human (Peroxisomal - pDECR) | Rat (Mitochondrial) | Bovine (Liver) | Saccharomyces cerevisiae (Peroxisomal - Sps19p) | Escherichia coli (FadH) |
| Subcellular Location | Mitochondria | Peroxisomes | Mitochondria | Mitochondria | Peroxisomes | Cytoplasm |
| Quaternary Structure | Homotetramer | Homotetramer | Homotetramer | Homotetramer | Homodimer | Monomer |
| Cofactors | NADPH | NADPH | NADPH | NADPH | NADPH | NADPH, FAD, FMN, [4Fe-4S] cluster |
| Substrate Specificity | Shorter-chain dienoyl-CoAs | Very-long-chain dienoyl-CoAs | Shorter-chain dienoyl-CoAs | Broad | Not specified | Broad |
| Reaction Product | trans-3-enoyl-CoA | trans-3-enoyl-CoA | trans-3-enoyl-CoA | trans-3-enoyl-CoA | trans-3-hexenoyl-CoA (with 2,4-hexadienoyl-CoA) | trans-2-enoyl-CoA |
| Kinetic Parameters | Not available for C8 substrate | Km for short-chain acyl-CoAs is at least 6-fold higher than for substrates with ≥10 carbons[1]. | See table below | Not available for C8 substrate | Not available | Not available |
Kinetic Parameters of Rat Liver Mitochondrial 2,4-Dienoyl-CoA Reductase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| trans-2,trans-4-Hexadienoyl-CoA | 1-30 | Not specified |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 0.3-12 | Not specified |
Data from Fillgrove and Anderson, 2001. Note that the specific Vmax values were not provided in the abstract.
Signaling Pathways and Logical Relationships
The metabolism of polyunsaturated fatty acids, including the step involving this compound, is a critical pathway for energy production. The diagram below illustrates the general pathway of β-oxidation for a polyunsaturated fatty acid, highlighting the role of 2,4-dienoyl-CoA reductase.
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is based on the method described by He (1997) and others, which measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
EDTA (10 mM)
-
NADPH (10 mM)
-
trans,trans-2,4-Decadienoyl-CoA (or other suitable dienoyl-CoA substrate) (1 mM)
-
Enzyme preparation (e.g., purified reductase, mitochondrial or peroxisomal extract)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer, pH 7.4
-
10 µL of 10 mM EDTA
-
15 µL of 10 mM NADPH
-
A suitable amount of enzyme preparation
-
-
Incubate the mixture for 5 minutes at 25°C to allow for the oxidation of any endogenous substrates.
-
Initiate the reaction by adding 25 µL of 1 mM trans,trans-2,4-decadienoyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 2-5 minutes.
-
The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6,220 M-1cm-1.
Modified Spectrophotometric Assay:
A more sensitive spectrophotometric assay utilizes 5-phenyl-2,4-pentadienoyl-CoA as a substrate. This compound has a higher extinction coefficient (44,300 M-1cm-1 at 340 nm), which increases the sensitivity of the assay[2].
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of 2,4-dienoyl-CoA reductase from different species.
Key Differences and Research Implications
The variations in the metabolism of this compound across species are primarily dictated by the properties of their respective 2,4-dienoyl-CoA reductases.
-
Eukaryotic vs. Prokaryotic Reductases: The most striking difference lies between the eukaryotic and prokaryotic enzymes. The E. coli FadH is a complex iron-sulfur flavoprotein that produces trans-2-enoyl-CoA, directly feeding into the main β-oxidation pathway. In contrast, eukaryotic reductases are simpler homotetramers (or homodimers in yeast) that produce trans-3-enoyl-CoA, which requires an additional isomerization step. This fundamental mechanistic difference has significant implications for the evolution of fatty acid metabolism.
-
Mitochondrial vs. Peroxisomal Reductases in Mammals: The presence of distinct mitochondrial and peroxisomal isoforms in mammals highlights the specialized roles of these organelles in fatty acid metabolism. The ability of peroxisomal DECR to handle very-long-chain fatty acids is crucial for preventing their toxic accumulation. The differential substrate specificities of these isoforms could be exploited for the development of targeted therapeutic agents.
-
Yeast as a Model System: The conservation of a peroxisomal 2,4-dienoyl-CoA reductase in S. cerevisiae (Sps19p) makes it a valuable model organism for studying the function and regulation of this enzyme. Genetic manipulation of yeast can provide insights into the roles of specific residues and domains in enzyme activity and substrate specificity.
Conclusion
The metabolism of this compound, while a conserved step in polyunsaturated fatty acid β-oxidation, exhibits remarkable diversity across the biological kingdoms. These differences, particularly in the structure, cofactor requirements, and reaction mechanisms of 2,4-dienoyl-CoA reductase, offer a rich area for further investigation. For drug development professionals, the distinct properties of the mitochondrial, peroxisomal, and bacterial enzymes present potential targets for the development of novel therapeutics for metabolic disorders and infectious diseases. Further research, particularly in obtaining detailed kinetic data for a wider range of species and substrates, will be instrumental in advancing our understanding of this critical metabolic pathway.
References
Safety Operating Guide
Safe Disposal of trans,trans-octa-2,4-dienoyl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of trans,trans-octa-2,4-dienoyl-CoA, a thioester involved in fatty acid metabolism. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on a conservative approach, synthesizing information from the SDSs of structurally analogous chemicals.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from similar compounds such as trans-2-octene, 2,6-octadienal, and (E,E)-2,4-octadienal.
Assumed Hazard Profile:
| Hazard Category | Potential Hazard Description | Recommended Precautions |
| Flammability | May be a combustible liquid.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2][3] |
| Skin Contact | May cause skin irritation or an allergic skin reaction.[1][2][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3] |
| Eye Contact | May cause serious eye irritation.[1][3] | Wear safety glasses with side-shields or goggles.[1][3] |
| Inhalation | May cause respiratory irritation if inhaled as a dust, fume, or aerosol. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area or with appropriate exhaust ventilation.[1][3] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of work. |
| Environmental | May be toxic to aquatic life.[1] | Avoid release to the environment. |
Experimental Protocols: Disposal Procedure
The following step-by-step protocol outlines the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1][3]
-
Lab Coat: A standard laboratory coat is required.
-
Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection:
-
Solid Waste: Collect any solid this compound or contaminated disposables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Strong oxidizing agents and strong acids should be considered incompatible.[3]
3. Decontamination:
-
Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using a suitable laboratory detergent and water.
-
Equipment: Clean any non-disposable equipment thoroughly after use.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3] Follow all institutional, local, and national regulations for chemical waste disposal.
5. Spill Response:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
Ventilation: Ensure adequate ventilation of the spill area.
-
Personal Contact: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling trans,trans-octa-2,4-dienoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling trans,trans-octa-2,4-dienoyl-CoA. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risks and ensuring the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation : Similar dienal compounds are known to cause skin irritation.[3]
-
Respiratory Tract Irritation : As with many powdered biochemicals, inhalation of dust may cause respiratory irritation.
-
Unknown Biological Effects : As a biochemically active molecule involved in fatty acid metabolism, the full toxicological properties are not extensively documented.[4][5]
A thorough risk assessment should be conducted before commencing any work involving this compound.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This should be supplemented with additional protection based on the specific experimental protocol and risk assessment.[6][7]
| PPE Category | Item | Specifications |
| Body Protection | Lab Coat | Fire-resistant, fully buttoned.[8] |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended for extended procedures.[6][8] |
| Eye and Face Protection | Safety Glasses with Side Shields | Required at all times.[6] |
| Face Shield | To be worn over safety glasses when there is a splash hazard.[7] | |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a fume hood.[8] |
| Foot Protection | Closed-toe Shoes | Must cover the entire foot.[9] |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][2] The compound should be kept under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent degradation.
Preparation and Use:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
To prepare solutions, slowly add the solid to the desired solvent to avoid generating dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][10]
-
Wash hands thoroughly after handling.[1]
Experimental Workflow:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Unused or expired solid compound, and any materials used for spill cleanup (e.g., absorbent pads), should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any needles or other sharps that come into contact with the compound should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid chemical waste.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of biochemical waste.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher.[1][2] Water spray may be used to cool containers. |
This guide is intended to provide essential safety information. Always consult with your institution's safety protocols and conduct a thorough risk assessment before working with any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com [westlab.com]
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